Ethyl 5-chloroindole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94209. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIFKYHCJAIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197352 | |
| Record name | Ethyl 5-chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197352 | |
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Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-67-0 | |
| Record name | Ethyl 5-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloroindole-2-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4792-67-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 5-chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-chloroindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.041 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for Ethyl 5-chloroindole-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document outlines two major synthetic strategies: the Fischer Indole Synthesis and a modified Leimgruber-Batcho approach (Reissert-type reaction), presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.
Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[1] For the synthesis of this compound, this pathway involves two key steps: the formation of a hydrazone from 4-chlorophenylhydrazine and an α-ketoester, followed by an acid-catalyzed cyclization. The initial hydrazone formation can be achieved via the Japp-Klingemann reaction.[2]
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-(4-chlorophenyl)hydrazono)malonate (Japp-Klingemann Reaction)
This step involves the coupling of a diazonium salt derived from 4-chloroaniline with diethyl malonate.
-
Diazotization of 4-chloroaniline:
-
Dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve diethyl malonate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the diethyl malonate solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C during the addition and continue stirring for an additional 2-3 hours.
-
The resulting hydrazone precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Cyclization to this compound (Fischer Cyclization)
The formed hydrazone is cyclized using a strong acid catalyst.
-
Suspend the dried diethyl 2-(2-(4-chlorophenyl)hydrazono)malonate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[3]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[1]
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by thin-layer chromatography (TLC).[3]
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water to remove the acid, and then wash with a cold, dilute ethanol solution.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure this compound.
Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-chloroaniline, Diethyl malonate | NaNO₂, HCl, Sodium Acetate | Ethanol/Water | 0-5 | 3-4 | 75-85 |
| 2 | Diethyl 2-(2-(4-chlorophenyl)hydrazono)malonate | H₂SO₄ (cat.) or PPA | Ethanol or Acetic Acid | 80-120 (Reflux) | 2-4 | 60-70 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Fischer Synthesis Workflow
References
Physical and chemical properties of Ethyl 5-chloroindole-2-carboxylate
An In-depth Technical Guide to Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound. This compound is a key intermediate in medicinal chemistry and organic synthesis, particularly valued as a building block for various pharmaceuticals.[1]
Core Properties and Identifiers
This compound is a halogenated heterocyclic compound. Its structure, featuring a chloro substituent on the indole ring, enhances its reactivity, making it a versatile precursor for the synthesis of more complex bioactive molecules.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 5-chloro-1H-indole-2-carboxylate[2] |
| CAS Number | 4792-67-0[1][3][4][5][6] |
| Molecular Formula | C₁₁H₁₀ClNO₂[1][2][3][4][6] |
| SMILES | ClC1=CC2=C(C=C1)NC(C(OCC)=O)=C2[3] |
| InChI Key | LWKIFKYHCJAIAB-UHFFFAOYSA-N[2][4] |
| Synonyms | 2-Carbethoxy-5-chloroindole, 5-Chloro-1H-indole-2-carboxylic acid ethyl ester[1][3] |
Physical and Chemical Properties
The compound typically appears as a yellowish to light brown crystalline powder.[4][7]
| Property | Value |
| Molecular Weight | 223.66 g/mol [1][3][4][6] |
| Melting Point | 166-168 °C[4][8] (also cited as 168 °C[3] and 165-171 °C[1][5]) |
| Boiling Point | 375.0 ± 22.0 °C (Predicted)[4][8] |
| Flash Point | 180.6 °C[3][8] |
| Density | 1.2405 (Rough Estimate)[4][8] |
| pKa | 14.10 ± 0.30 (Predicted)[4] |
| Storage | Store at 2°C - 8°C, sealed in a dry place, protected from light.[3][4][7] |
Spectral Analysis Data
Spectroscopic data is crucial for the structural confirmation of this compound.
| Technique | Data Summary |
| ¹H NMR | A proton NMR spectrum in CDCl₃ (400 MHz) is available for this compound.[9] |
| ¹³C NMR | Carbon-13 NMR spectral data has been recorded.[2][10] |
| IR Spectra | ATR-IR and Vapor Phase IR spectra are available.[2] Key peaks for carboxylate esters typically include a strong C=O stretch. |
| Mass Spectrometry | Mass spectrometry data is available, with an exact mass of 223.040006 g/mol .[11] |
Experimental Protocols
Synthesis via Fischer Indole Synthesis
A common method for synthesizing this compound is through a Fischer indole-type cyclization.
General Procedure:
-
Preparation of Catalyst: A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.[4]
-
Addition of Starting Material: 70 g of ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate (4-chlorophenylhydrazine pyruvic acid phenylhydrazone) is added in batches.[4]
-
Reaction Conditions: The reaction temperature is maintained between 70-90 °C for 1 hour, or until the starting material is fully consumed. The reaction is then held at this temperature for an additional 40 minutes to ensure completion.[4]
-
Workup and Isolation: The hot reaction mixture is poured into 1500 g of an ice-water mixture and allowed to cool to room temperature.[4]
-
Purification: The resulting precipitate is collected by filtration and dried to yield the light yellow solid product. This method can achieve a yield of approximately 90%.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Ethyl 5-chloro-2-indolecarboxylate CAS#: 4792-67-0 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. goldbio.com [goldbio.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Structure and spectral data of Ethyl 5-chloroindole-2-carboxylate
An In-depth Technical Guide on Ethyl 5-chloroindole-2-carboxylate
This guide provides a comprehensive overview of the chemical structure, spectral data, and synthesis of this compound, a key intermediate in medicinal chemistry and organic synthesis. Its utility is notable in the development of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a chloro-substituted indole core with an ethyl carboxylate group at the 2-position.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | Ethyl 5-chloro-1H-indole-2-carboxylate | |
| CAS Number | 4792-67-0 | |
| Molecular Formula | C₁₁H₁₀ClNO₂ | |
| Molecular Weight | 223.66 g/mol | |
| Appearance | Yellow to orange to tan or light brown powder/crystals | |
| Melting Point | 166-168 °C | |
| Boiling Point | 375.0 ± 22.0 °C (Predicted) | |
| SMILES | CCOC(=O)c1cc2cc(Cl)ccc2[nH]1 | |
| InChIKey | LWKIFKYHCJAIAB-UHFFFAOYSA-N |
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Summary of Spectral Data
| Spectroscopic Technique | Data | Reference |
| ¹H NMR | A spectrum has been recorded in CDCl₃ on a 400 MHz instrument. While a detailed peak list is not provided in the search results, the spectrum is available for review. | |
| ¹³C NMR | Spectra are available from sources like Aldrich Chemical Company, Inc., but specific chemical shift data are often behind paywalls. Tentative assignments have been made. | |
| Mass Spectrometry (GC-MS) | Exact Mass: 223.0400063 Da. The mass spectrum shows a top peak at m/z 177, with other significant peaks at m/z 223 (molecular ion) and 179. | |
| Infrared (IR) Spectroscopy | Spectra have been obtained via KBr wafer and ATR-Neat techniques. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Fischer indole synthesis mechanism.
General Procedure:
-
A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.
-
70 g of the starting material, ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate, is added to the acid mixture in batches.
-
The reaction temperature is carefully maintained between 70-90 °C.
-
The reaction is allowed to proceed for approximately 1 hour, with completion monitored to ensure full consumption of the starting material.
-
The temperature is held for an additional 40 minutes to ensure the reaction is complete.
-
Post-reaction, the mixture is poured into 1500 g of an ice-water mixture and cooled to room temperature.
-
The resulting precipitate, a light yellow solid, is collected by filtration.
-
The solid is dried to yield this compound. This procedure has been reported to achieve a yield of around 90%.
Figure 2: Synthesis workflow for this compound.
Spectral Analysis Methodologies
The following are generalized protocols for obtaining the spectral data necessary for the structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
-
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact, and the IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27.
-
KBr Pellet Method: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet, which is then analyzed.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.
-
In the ion source (e.g., using electron ionization), the molecule is ionized and fragmented.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Figure 3: Logical workflow for the spectral analysis of the compound.
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have led to the development of a vast array of derivatives with potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental methodologies, structured quantitative data, and visual representations of key biological pathways and workflows.
Anticancer Activities of Indole Derivatives
Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.
A significant number of indole-based compounds have been identified as potent inhibitors of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these derivatives. The table below summarizes the IC50 values for several indole derivatives against a panel of human cancer cell lines, providing a comparative overview of their efficacy.
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 | 6.43 ± 0.72 | |
| A549 | 9.62 ± 1.14 | ||
| A375 | 8.07 ± 1.36 | ||
| Indazole derivative 6o | K562 | 5.15 | |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon adenocarcinoma | Not specified | |
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |
| Benzimidazole-indole derivative 8 | Various cancer cell lines | 0.050 (average) | [1] |
| 30a (Ursolic acid derivative) | SMMC-7721 | 0.89 ± 0.11 | [1] |
| 6a and 6b (Indole-thiophene complex) | HT29, HepG2, HCT116, T98G | Nanomolar range | [1] |
| Oxoindolepyridonyl derivative 6a | U87MG | 0.4497 | [2] |
| Glioblastoma Stem Cells (GSCs) | 0.00336 | [2] | |
| 1-phenyl derivative of 6a (6b) | GSCs | 0.0083 | [2] |
| Alkylindole derivative 9 | U251 GBM | 1.9 | [2] |
| Isocombrestatin analogues 12a-c | U87MG | 0.00081 - 0.0619 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antiviral Activities
Indole derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. Their ability to disrupt microbial membranes, inhibit biofilm formation, and interfere with viral replication makes them attractive candidates for the development of new anti-infective agents.[4]
The antimicrobial efficacy of indole derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values of several indole derivatives against a range of bacterial and fungal strains.
| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 1b | C. albicans | 3.125 | [5] |
| Compound 2b-d | C. albicans | 3.125 | [5] |
| Compound 3b-d | C. albicans | 3.125 | [5] |
| Compound 2c (indole-thiadiazole) | B. subtilis | 3.125 | [5] |
| Compound 3c (indole-triazole) | B. subtilis | 3.125 | [5] |
| Compound 2h (indole-thiadiazole) | S. aureus | 6.25 | [5] |
| Compound 3d (indole-triazole) | S. aureus | 6.25 | [5] |
| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 | [6] |
| 3-methylindole | Extensively drug-resistant A. baumannii | 64 | [6] |
| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 512 | [6] |
| 6-bromo-4-iodoindole | S. aureus | 20 | [7] |
| 4-bromo-6-chloroindole | S. aureus | 30 | [7] |
| Indolylbenzo[d]imidazoles 3ao and 3aq | S. aureus (including MRSA) | < 1 | [8] |
| Indolylbenzo[d]imidazoles 3ad, 3ag, and 3aq | C. albicans | High activity | [8] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Indole derivative solution
-
Positive control (e.g., standard antibiotic)
-
Negative control (e.g., solvent)
-
Micropipette
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculation: Inoculate the agar surface with a standardized suspension of the test microorganism to create a lawn.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the indole derivative solution, positive control, and negative control into separate wells.[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Anti-inflammatory Activities
Several indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[10] Newer indole derivatives have been shown to modulate pathways such as NF-κB, which plays a central role in the inflammatory response.[10]
The anti-inflammatory potential of indole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents. The table below summarizes the in vivo anti-inflammatory activity of selected indole derivatives.
| Indole Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound S3 (3-nitrophenyl substitution) | Carrageenan-induced paw edema (rat) | Not specified | 61.99% (at 2h), 61.20% (at 3h) | [4] |
| Compound S7 (3,4-dimethoxyphenyl substitution) | Carrageenan-induced paw edema (rat) | Not specified | 61.47% (at 2h), 62.24% (at 3h) | [4] |
| Compound S14 (2,4,5-trimethoxyphenyl substitution) | Carrageenan-induced paw edema (rat) | Not specified | 62.69% (at 2h), 63.69% (at 3h) | [4] |
| Indole-chalcone hybrid 4 | Carrageenan-induced paw edema (mouse) | 10 mg/kg | Highest efficacy in series | [11] |
| Oleanolic acid indole derivatives | TPA-induced ear inflammation (mouse) | Not specified | Potent anti-inflammatory effects | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Indole derivative suspension
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the indole derivative, positive control, or vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting is a key technique to investigate the molecular mechanisms of action of indole derivatives by assessing the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Indole derivative
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the indole derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells and collect the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65 and ERK) overnight at 4°C.[9][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry to quantify the protein band intensities and normalize to a loading control (e.g., β-actin).
Neuroprotective Activities
Indole derivatives have shown considerable promise in the field of neuropharmacology, with many compounds exhibiting neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve antioxidant properties, modulation of neurotransmitter systems, and interaction with key signaling pathways involved in neuronal survival.[14][15] For instance, some indole derivatives can activate the TrkB/PI3K/Akt pathway, which promotes neuronal survival and plasticity.[15]
The neuroprotective efficacy of indole derivatives is often assessed in vitro using neuronal cell lines like SH-SY5Y, where their ability to protect against neurotoxin-induced cell death is measured. The table below presents data on the neuroprotective activity of selected indole derivatives.
| Indole Derivative | Cell Line | Neurotoxin | Assay | Endpoint | Activity | Reference |
| Indole-phenolic compounds | SH-SY5Y | Aβ(25-35) | MTT | Cell Viability | 25% increase | [16] |
| SH-SY5Y | Aβ(25-35) | DCFH-DA | ROS Levels | Reduction to basal states | [16] | |
| Cryptolepine (24) | - | - | ChE inhibition | IC50 | 267 nM (eeAChE) | [17] |
| N2-phenylbutyl derivative 27d | - | - | ChE inhibition | IC50 | 0.2 µM (hBChE) | [17] |
| Fascaplysin derivative 23a | - | H₂O₂ | Neuroprotection | - | Effective in nanomolar range | [17] |
| Fascaplysin derivative 23b | - | H₂O₂ | Neuroprotection | - | Effective in nanomolar range | [17] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of indole derivatives against a neurotoxin in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Indole derivative
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
MTT assay reagents
-
DCFH-DA (for ROS measurement)
-
96-well plates
-
Plate reader (absorbance and fluorescence)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Pre-treatment: Seed cells in 96-well plates and pre-treat with various concentrations of the indole derivative for a specified time (e.g., 2 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells. Include appropriate controls (vehicle only, neurotoxin only).[13]
-
Incubation: Incubate the plates for 24 hours.
-
Assessment of Cell Viability: Perform the MTT assay as previously described to determine cell viability.
-
Measurement of Intracellular ROS: In a parallel set of wells, use the DCFH-DA fluorescent probe to measure intracellular reactive oxygen species (ROS) levels.
This technical guide provides a foundational understanding of the diverse biological activities of indole derivatives, supported by quantitative data and detailed experimental protocols. The versatility of the indole scaffold continues to inspire the design and synthesis of new molecules with enhanced therapeutic potential, offering promising avenues for the future of drug discovery and development.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-kB Signaling Pathway Antibody Sampler Panel (ab228529) | Abcam [abcam.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-chloroindole-2-carboxylate molecular weight and formula
An In-depth Technical Guide on Ethyl 5-chloroindole-2-carboxylate
This guide provides core information regarding the molecular properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂[1][2][3] |
| Molecular Weight | 223.65 g/mol [1] |
| Alternate Molecular Weight | 223.66 g/mol [2][4] |
Note on Molecular Weight: Slight variations in molecular weight values can be attributed to differences in computational methods or isotopic composition.
Experimental Protocols and Visualizations
As a language model, I am unable to provide detailed experimental protocols or generate visual diagrams such as signaling pathways or experimental workflows using Graphviz. Access to specific, validated experimental methodologies and the generation of complex visualizations are beyond my current capabilities. For detailed protocols, it is recommended to consult peer-reviewed scientific literature and established chemical databases.
References
Technical Guide: ¹H NMR Spectrum of Ethyl 5-chloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-chloro-1H-indole-2-carboxylate. This document includes tabulated spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visualizations to aid in understanding the molecular structure and the NMR analysis workflow.
Introduction
Ethyl 5-chloro-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indole core is a common scaffold in a wide range of biologically active molecules. ¹H NMR spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such compounds. This guide offers an in-depth look at the ¹H NMR spectral characteristics of this specific indole derivative.
¹H NMR Spectral Data
The ¹H NMR spectrum of ethyl 5-chloro-1H-indole-2-carboxylate was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| H-1 (NH) | ~8.9 (broad) | Singlet (br s) | 1H | - |
| H-4 | ~7.65 | Doublet (d) | 1H | ~2.0 |
| H-6 | ~7.25 | Doublet of doublets (dd) | 1H | ~8.8, 2.0 |
| H-7 | ~7.35 | Doublet (d) | 1H | ~8.8 |
| H-3 | ~7.1 | Doublet (d) | 1H | ~1.2 |
| OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | ~7.1 |
| OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | ~7.1 |
Note: The exact chemical shifts and coupling constants are estimations derived from the spectral image and may vary slightly.
Experimental Protocol
The following is a representative experimental protocol for the acquisition of a ¹H NMR spectrum of ethyl 5-chloro-1H-indole-2-carboxylate, based on standard laboratory procedures for similar compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of ethyl 5-chloro-1H-indole-2-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse sequence is used for acquisition with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 10-12 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz).
-
Fourier transformation is applied to the processed FID to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative proton ratios.
-
Peak picking is performed to identify the chemical shift of each signal, and coupling constants are measured.
Visualizations
Molecular Structure and Proton Numbering
The following diagram illustrates the chemical structure of ethyl 5-chloro-1H-indole-2-carboxylate with the protons numbered for correlation with the NMR data.
Caption: Chemical structure with proton numbering.
¹H NMR Analysis Workflow
This flowchart outlines the general process of obtaining and interpreting a ¹H NMR spectrum.
Caption: General workflow for ¹H NMR analysis.
Unveiling the Solid-State Architecture of Ethyl 5-Chloro-2-Indolecarboxylate: A Crystallographic Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of ethyl 5-chloro-2-indolecarboxylate, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its three-dimensional arrangement and the experimental protocols utilized for its determination.
Core Crystallographic Data
The solid-state structure of ethyl 5-chloro-2-indolecarboxylate (C₁₁H₁₀ClNO₂) has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2(1)/n.[1] A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Formula Weight | 223.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n (No. 14) |
| a (Å) | 10.570(3) |
| b (Å) | 5.617(2) |
| c (Å) | 18.091(5) |
| β (°) | 105.681(4) |
| Volume (ų) | 1034.0(5) |
| Z | 4 |
| Temperature (K) | 153 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (Rgt(F)) | 0.0397 |
| Weighted R-factor (wR(ref)(F²)) | 0.1072 |
Table 1: Crystal Data and Structure Refinement for Ethyl 5-Chloro-2-Indolecarboxylate.[1]
The molecular structure reveals a planar indole ring system. In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers.[1]
Experimental Protocols
Synthesis of Ethyl 5-Chloro-2-Indolecarboxylate
A common synthetic route involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate.[1] An alternative procedure starts from ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate. In this method, 500 g of polyphosphoric acid is mixed with 250 g of phosphoric acid and heated to 70 °C with stirring.[2][3] To this mixture, 70 g of ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate is added in portions, maintaining the reaction temperature between 70-90 °C.[2][3] After the starting material is consumed, the reaction is held at temperature for an additional 40 minutes to ensure completion.[2][3] The reaction mixture is then poured into an ice-water mixture, and the resulting precipitate is collected by filtration and dried to yield the product.[2][3]
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent.
Data Collection: A single crystal of appropriate dimensions is mounted on a diffractometer. For the determination of the structure of ethyl 5-chloro-2-indolecarboxylate, data was collected at a temperature of 153 K.[1] The instrument was equipped with a graphite monochromator and used Molybdenum Kα radiation (λ = 0.71073 Å).[1]
Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell dimensions and the intensity of the reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The positions of the hydrogen atoms are typically located in a difference Fourier map and refined isotropically. The final R-factor of 0.0397 indicates a high-quality structural determination.[1]
Workflow Visualization
The logical flow of the experimental process, from synthesis to final structural analysis, is depicted in the following diagram.
Caption: Experimental workflow for determining the crystal structure.
References
The Genesis of a Privileged Scaffold: A Deep Dive into the Discovery and History of Indole-2-Carboxylate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate and a core structural motif in a multitude of biologically active compounds. Its unique electronic and steric properties have made it a "privileged" structure, capable of interacting with a wide range of biological targets. This technical guide delves into the historical evolution of indole-2-carboxylate chemistry, from its initial discovery and synthesis to its modern applications in drug development. We will explore key experimental protocols, quantitative biological data, and the intricate signaling pathways influenced by these remarkable compounds.
The Dawn of Indole-2-Carboxylate Chemistry: Early Syntheses
The journey of indole-2-carboxylic acid and its derivatives began with foundational organic synthesis reactions. One of the earliest and most well-known methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazone with an acid catalyst. Specifically, indole-2-carboxylic acid can be prepared from the zinc chloride-catalyzed reaction of pyruvic acid phenylhydrazone.[1]
Another classical approach is the Madelung synthesis , which utilizes the intramolecular cyclization of an N-acylated o-toluidine. For indole-2-carboxylic acid, this would involve the use of potassium oxalyl-o-toluidine.[1]
Over the years, numerous other methods have been developed, including:
-
Reductive cyclization of o-nitrophenylpyruvic acid or its esters using reducing agents like zinc and acetic acid, ferrous sulfate and ammonium hydroxide, or sodium hydrosulfite.[1]
-
A method starting from nitrotoluene and diethyl oxalate, which undergoes condensation and subsequent reduction with hydrazine hydrate, catalyzed by ferrous hydroxide.[2][3] This process is noted for its use of readily available and inexpensive raw materials.[2]
-
A more modern approach involves the palladium-catalyzed aerobic amination of aryl C–H bonds, starting from 2-acetamido-3-aryl-acrylates.[4]
The choice of synthetic route often depends on the desired substitution pattern on the indole ring and the availability of starting materials.
Key Experimental Protocols
Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
A common laboratory-scale synthesis involves the reductive cyclization of ethyl o-nitrophenylpyruvate.
Materials:
-
Ethyl o-nitrophenylpyruvate
-
Glacial acetic acid
-
Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
-
Water
-
Calcium chloride
Procedure:
-
Dissolve ethyl o-nitrophenylpyruvate in glacial acetic acid in a hydrogenation flask.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation until the theoretical amount of hydrogen is absorbed.
-
Filter the mixture to remove the catalyst and wash the catalyst with glacial acetic acid.
-
Slowly add water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid.
-
Collect the solid by filtration, wash with water, and dry over calcium chloride.[1]
Synthesis of Indole-2-carboxylic Acid via Nitrotoluene and Diethyl Oxalate
This method provides a scalable route to the core acid.
Materials:
-
Nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide solution in ethanol (18%)
-
30% alkaline solution
-
80% hydrazine hydrate aqueous solution
-
Ferrous hydroxide catalyst
Procedure:
-
In a reactor, combine 1 mole of nitrotoluene and 1.5 moles of diethyl oxalate with a sodium ethoxide solution.
-
Allow the reaction to proceed for 16 hours.
-
Remove the ethanol solvent by atmospheric distillation to obtain the intermediate product.
-
Add the intermediate to a 30% alkaline solution and extract impurities.
-
Add 3 moles of 80% hydrazine hydrate solution and 0.05 moles of ferrous hydroxide catalyst.
-
Heat the mixture to 80-90 °C for 3 hours to accelerate the reaction and form indole-2-carboxylic acid.[2]
Indole-2-Carboxylates in Drug Discovery: A Modern Perspective
The indole-2-carboxylate scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents targeting a diverse array of diseases.
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7] These compounds act by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process.[5][7][8][9] Structural optimizations, particularly at the C3 and C6 positions of the indole ring, have led to the development of highly potent inhibitors.[5][7] For instance, the introduction of a halogenated benzene ring at C6 can enhance π–π stacking interactions with the viral DNA.[5][8]
Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Modification | IC₅₀ (μM) | Reference |
| 1 | Parent Indole-2-carboxylic acid | 32.37 | [5] |
| 17a | Optimized with C6 halogenated benzene | 3.11 | [5][8] |
| 20a | Optimized with long branch on C3 | 0.13 | [6][7] |
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists
A high-throughput screening campaign identified an indole-2-carboxylic acid derivative as a micromolar antagonist of the CysLT1 receptor, a key player in the inflammatory pathways of asthma and allergic rhinitis.[10] This discovery led to the optimization of a novel class of potent and selective CysLT1 antagonists. The indole-2-carboxylic acid moiety was found to be an essential pharmacophore for this activity.[10]
Table 2: CysLT1 Antagonist Activity of Indole-2-Carboxylate Derivatives
| Compound | IC₅₀ for CysLT₁ (μM) | IC₅₀ for CysLT₂ (μM) | Reference |
| 1 (Initial Hit) | 0.66 ± 0.19 | No activity | [10] |
| 17k (Optimized) | 0.0059 ± 0.0011 | 15 ± 4 | [10] |
Apoptosis Inducers in Cancer Therapy
Derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis in cancer cells.[11] For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were discovered through a cell-based high-throughput screening assay. The lead compound was found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis, likely through the inhibition of tubulin polymerization.[11]
Table 3: Apoptotic Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides in T47D Breast Cancer Cells
| Compound | EC₅₀ (μM) in Caspase Activation Assay | GI₅₀ (μM) in Growth Inhibition Assay | Reference |
| 3a (Screening Hit) | >1 | >10 | [11] |
| 9a | 0.1 | Not reported | [11] |
| 9b | 0.1 | 0.9 | [11] |
Signaling Pathways and Molecular Interactions
The diverse biological activities of indole-2-carboxylate compounds stem from their ability to interact with various proteins and disrupt signaling pathways.
HIV-1 Integrase Inhibition Pathway
The primary mechanism of action for indole-2-carboxylate-based HIV-1 integrase inhibitors involves the direct binding to the enzyme's active site.
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.
CysLT1 Receptor Antagonism
Indole-2-carboxylate antagonists competitively block the binding of cysteinyl leukotrienes (CysLTs) to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This action inhibits downstream signaling cascades that lead to inflammation.
Caption: Mechanism of CysLT1 receptor antagonism by indole-2-carboxylates.
Conclusion
The history of indole-2-carboxylate compounds is a testament to the enduring power of organic synthesis and medicinal chemistry. From its humble beginnings in classical named reactions to its current status as a privileged scaffold in modern drug discovery, this chemical entity continues to provide a rich platform for the development of novel therapeutics. The ongoing exploration of its derivatives promises to unlock new treatments for a wide range of human diseases, solidifying the legacy of the indole-2-carboxylate core for years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Ethyl 5-Chloroindole-2-carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, ethyl 5-chloroindole-2-carboxylate has emerged as a versatile starting material for the synthesis of novel therapeutic agents. The presence of the chloro substituent at the 5-position and the ethyl ester at the 2-position provides a unique electronic and steric profile, allowing for diverse chemical modifications that have led to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.
Key Therapeutic Targets and Quantitative Data
Derivatives of this compound have demonstrated significant activity against a variety of therapeutic targets. The following sections summarize the key findings and present the associated quantitative data in a structured format.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant area of investigation for these derivatives has been in oncology, with a focus on inhibiting key kinases involved in cancer cell proliferation and survival.
Mutations in the EGFR and BRAF genes are well-established drivers of various cancers. Several this compound derivatives have been synthesized and evaluated as potent inhibitors of these kinases.[1]
Quantitative Data for Anticancer Activity
| Compound ID | Modification on Indole Core | Target(s) | Assay Type | IC50 / GI50 (nM) | Reference |
| 3a | 3-((phenethylamino)methyl)- | EGFR | Kinase Inhibition | 89 | [1] |
| BRAFV600E | Kinase Inhibition | 67 | [1] | ||
| Various Cancer Cell Lines | Antiproliferative | 35 | [1] | ||
| 3b | 3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)- | EGFR | Kinase Inhibition | 75 | [1] |
| BRAFV600E | Kinase Inhibition | 42 | [1] | ||
| Various Cancer Cell Lines | Antiproliferative | 31 | [1] | ||
| 3e | 3-((3-(piperidin-1-yl)phenethylamino)methyl)- | EGFR | Kinase Inhibition | 68 | [1] |
| BRAFV600E | Kinase Inhibition | 35 | [1] | ||
| Various Cancer Cell Lines | Antiproliferative | 29 | [1] | ||
| Va | Indole-2-carboxamide derivative | EGFR | Kinase Inhibition | 71 | [2] |
| BRAFV600E | Kinase Inhibition | 67 | [2] | ||
| Various Cancer Cell Lines | Antiproliferative | 26 | [2] |
Antitubercular Activity: Targeting MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][4] Indole-2-carboxamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of M. tuberculosis growth, with MmpL3 being a key target.[5][6]
Quantitative Data for Antitubercular Activity
| Compound ID | Modification on Indole Core | Target | Assay Type | MIC (µM) | IC50 (Vero cells, µM) | SI | Reference |
| 8e | N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide | M. tuberculosis H37Rv | Growth Inhibition | 2.80 | >100 | >35.7 | [5][6] |
| 8f | N-(1-(Adamantan-1-yl)ethyl)-5-bromo-1H-indole-2-carboxamide | M. tuberculosis H37Rv | Growth Inhibition | 0.62 | 39.9 | 64 | [5] |
| 8g | N-(1-(Adamantan-1-yl)ethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | M. tuberculosis H37Rv | Growth Inhibition | 0.32 | 40.9 | 128 | [5] |
*SI (Selectivity Index) = IC50 (Vero cells) / MIC (M. tuberculosis)
Antiviral Activity: HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. Derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4]
Quantitative Data for Anti-HIV-1 Integrase Activity
| Compound ID | Modification on Indole Core | Target | Assay Type | IC50 (µM) | Reference |
| 17a | 5-nitro-3-substituted indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 3.11 | [4] |
| 16h | Ethyl 5-nitro-3-substituted-indole-2-carboxylate | HIV-1 Integrase | Strand Transfer | 8.68 | [4] |
| 16j | Ethyl 5-nitro-3-substituted-indole-2-carboxylate | HIV-1 Integrase | Strand Transfer | 9.67 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (EGFR and BRAFV600E)
This protocol describes a general method for assessing the inhibitory activity of compounds against EGFR and BRAFV600E kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR or BRAFV600E enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, inactive MEK1 for BRAF)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to the desired concentrations in kinase assay buffer.
-
Assay Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antiproliferative Sulforhodamine B (SRB) Assay
This protocol details a cell-based assay to determine the growth inhibitory effects of compounds on cancer cell lines.[7]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log of the compound concentration.
HIV-1 Integrase Strand Transfer Assay
This protocol outlines a non-radioactive method to screen for inhibitors of the strand transfer activity of HIV-1 integrase.[8]
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio, EZ-1700) which includes:
-
Streptavidin-coated 96-well plates
-
Donor substrate (DS) DNA (biotinylated LTR U5)
-
Target substrate (TS) DNA (with a 3'-end modification)
-
Recombinant HIV-1 integrase
-
HRP-labeled antibody against the TS modification
-
Wash and reaction buffers
-
TMB substrate and stop solution
-
-
Test compounds dissolved in DMSO
-
Microplate reader (450 nm)
Procedure:
-
Plate Preparation: Pre-coat the streptavidin-coated 96-well plate with the biotinylated DS DNA according to the kit manufacturer's instructions.
-
Integrase Binding: Add diluted HIV-1 integrase to the DS DNA-coated wells and incubate to allow for binding.
-
Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control to the wells and incubate.
-
Strand Transfer Reaction: Add the TS DNA to each well to initiate the strand transfer reaction. Incubate to allow for integration.
-
Detection:
-
Wash the wells to remove unbound components.
-
Add the HRP-labeled antibody that recognizes the integrated TS DNA and incubate.
-
Wash the wells again.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Visualizations: Signaling Pathways and Workflows
EGFR-BRAF Signaling Pathway
The following diagram illustrates the simplified EGFR-BRAF signaling cascade, a critical pathway in cell proliferation that is often dysregulated in cancer.
References
- 1. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. xpressbio.com [xpressbio.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Ethyl 5-chloroindole-2-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of a promising class of compounds: Ethyl 5-chloroindole-2-carboxylate derivatives. The indole scaffold is a significant heterocyclic structure in medicinal chemistry, and its derivatives have shown considerable potential in oncology.[1][2] Specifically, this compound serves as a crucial intermediate for the synthesis of bioactive molecules with potential as anti-cancer agents.[3] This document outlines the synthetic protocols, methods for evaluating in vitro anticancer activity, and the underlying mechanism of action of these compounds, focusing on their role as inhibitors of key signaling pathways in cancer progression.
Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate Derivatives
The synthesis of the target indole derivatives can be achieved through a reductive amination process. This involves the reaction of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate with a variety of amines, followed by reduction of the intermediate imine.
Experimental Protocol: General Procedure for Reductive Amination
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 equivalent) and a selected amine (1.1 equivalents) is refluxed in absolute ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the imine formation, the reaction mixture is cooled, and sodium borohydride (NaBH₄) is added portion-wise. The mixture is then stirred at room temperature. After completion of the reduction, water is added, and the solvent is removed under reduced pressure. The resulting residue is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate derivative.[4]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of target compounds.
In Vitro Anticancer Activity Evaluation
The synthesized this compound derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) of the compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., Panc-1, MCF-7, A-549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like erlotinib).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.
Quantitative Data: Antiproliferative Activity (GI₅₀)
The following table summarizes the in vitro antiproliferative activity of a series of ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate derivatives against four human cancer cell lines.
| Compound | R-group | Panc-1 (nM)[4] | MCF-7 (nM)[4] | A-549 (nM)[4] | HT-29 (nM)[4] | Mean GI₅₀ (nM)[4] |
| 3a | H | 38 | 30 | 41 | 31 | 35 |
| 3b | p-pyrrolidin-1-yl | 31 | 32 | 30 | 31 | 31 |
| 3c | p-piperidin-1-yl | 45 | 40 | 43 | 40 | 42 |
| 3d | p-2-methylpyrrolidin-1-yl | 40 | 35 | 41 | 36 | 38 |
| 3e | m-piperidin-1-yl | 28 | 30 | 29 | 29 | 29 |
| Erlotinib | (Reference) | 35 | 40 | 28 | 29 | 33 |
Mechanism of Action: Inhibition of EGFR and BRAF Signaling Pathways
Several this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are crucial components of signaling pathways that are often dysregulated in cancer.[4] The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell proliferation and survival.
EGFR and BRAF Kinase Inhibitory Activity
The inhibitory activity of the most potent compounds against EGFR and BRAFV600E can be determined using in vitro kinase assays.
| Compound | R-group | EGFR IC₅₀ (nM)[4] | BRAFV600E IC₅₀ (nM)[4] |
| 3a | H | 89 | 67 |
| 3b | p-pyrrolidin-1-yl | 74 | 45 |
| 3c | p-piperidin-1-yl | 85 | 58 |
| 3d | p-2-methylpyrrolidin-1-yl | 79 | 51 |
| 3e | m-piperidin-1-yl | 68 | 35 |
| Erlotinib | (Reference) | 80 | 60 |
| Vemurafenib | (Reference) | - | 30 |
Signaling Pathway Diagram
The diagram below illustrates the inhibition of the EGFR and BRAF signaling pathways by the synthesized indole derivatives.
Caption: Inhibition of the EGFR-RAS-RAF-MEK-ERK pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized via reductive amination have demonstrated potent in vitro antiproliferative activity against a range of cancer cell lines.[4] The mechanism of action for the most active compounds involves the dual inhibition of EGFR and BRAF kinases, key regulators of cancer cell growth and survival.[4] Further optimization of this scaffold could lead to the development of highly effective and selective anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-chloroindole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-chloroindole-2-carboxylate as a key building block in medicinal chemistry. This versatile scaffold is instrumental in the synthesis of a diverse range of biologically active molecules, with significant applications in the development of anticancer and antiviral therapeutic agents.[1] The presence of the chloro substituent on the indole ring enhances its reactivity, making it an ideal starting material for drug discovery and development.[1]
Section 1: Applications in Anticancer Drug Discovery
This compound serves as a crucial intermediate in the synthesis of potent inhibitors targeting key oncogenic pathways, particularly the EGFR/BRAF signaling cascade, which is frequently dysregulated in various cancers.[2][3][4]
Synthesis of EGFR/BRAF Pathway Inhibitors
Derivatives of this compound have been synthesized and identified as potent inhibitors of mutant EGFR and BRAF pathways.[2][3][4] These pathways are critical targets in the development of anticancer drugs due to their over-activation in several malignancies.[2][3][4]
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Derivatives (e.g., Compound 3a)
This protocol describes a general procedure for the synthesis of substituted phenethylamino)methyl derivatives of this compound, which have shown significant antiproliferative activity.[2]
Starting Materials:
-
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Phenethylamine
-
Ethanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 mmol) and phenethylamine (1.2 mmol) is refluxed in absolute ethanol (20 mL) overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling the mixture to room temperature, sodium borohydride (NaBH₄) (1.5 mmol) is added portion-wise over 20 minutes.
-
The reaction mixture is then stirred for an additional 30 minutes at room temperature.
-
Water is added to quench the reaction, and the mixture is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired product.[5] For compound 3a , the yield is reported to be 85%.[2]
Quantitative Data: Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the biological activity of various derivatives synthesized from this compound.
Table 1: Antiproliferative Activity (GI₅₀) of Indole-2-carboxylate Derivatives [2][4]
| Compound | R Group | Mean GI₅₀ (nM) |
| 3a | H | 35 |
| 3b | p-pyrrolidin-1-yl | 31 |
| 3c | p-piperidin-1-yl | 42 |
| 3d | p-(2-methylpyrrolidin-1-yl) | Not Reported |
| 3e | m-piperidin-1-yl | 29 |
| 4a | H (Carboxylic acid) | 78 |
| 4b | p-pyrrolidin-1-yl (Carboxylic acid) | 68 |
| 4c | p-piperidin-1-yl (Carboxylic acid) | 72 |
| 5a | H (Pyrrolo[3,4-b]indol-3-one) | 48 |
| 5b | p-pyrrolidin-1-yl (Pyrrolo[3,4-b]indol-3-one) | 62 |
| 5c | p-piperidin-1-yl (Pyrrolo[3,4-b]indol-3-one) | 54 |
Table 2: EGFR and BRAFV600E Kinase Inhibitory Activity (IC₅₀) [2][3][4]
| Compound | R Group | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| 3a | H | 85 | 95 |
| 3b | p-pyrrolidin-1-yl | 74 | 88 |
| 3c | p-piperidin-1-yl | 89 | 105 |
| 3d | p-(2-methylpyrrolidin-1-yl) | 82 | Not Reported |
| 3e | m-piperidin-1-yl | 68 | 82 |
| Erlotinib | Reference | 80 | 120 |
| Vemurafenib | Reference | Not Reported | 31 |
Signaling Pathway
The synthesized compounds exert their anticancer effects by inhibiting the EGFR and BRAF signaling pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: EGFR/BRAF signaling pathway and points of inhibition.
Section 2: Applications in Antiviral Drug Discovery
This compound derivatives have also been investigated for their antiviral properties, particularly as inhibitors of HIV-1 integrase.
Synthesis of HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold is a key pharmacophore for HIV-1 integrase inhibitors. The synthesis involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, which is crucial for activity.
Experimental Protocol: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the carboxylic acid, a key step in generating active HIV-1 integrase inhibitors.
Starting Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of ethanol (or THF) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with HCl (e.g., 1N HCl) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to yield 5-chloro-1H-indole-2-carboxylic acid.
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[1][2][6][7][8] This process involves two main catalytic steps: 3'-processing and strand transfer.[2][6] Indole-2-carboxylic acid derivatives inhibit the strand transfer step.[6]
Caption: Mechanism of HIV-1 integrase inhibition.
Section 3: General Experimental Protocols
In Vitro Kinase Assay (General Protocol for EGFR Inhibition)
This protocol outlines a general method to determine the in vitro inhibitory activity of synthesized compounds against EGFR tyrosine kinase.[9]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]
Cell Proliferation (MTT) Assay
This protocol describes a method to assess the effect of synthesized compounds on the proliferation of cancer cell lines.[5][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for a typical MTT cell proliferation assay.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 5-chloroindole-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The described method is designed to be simple, accurate, and robust, making it suitable for routine quality control and research applications. The protocol specifies the chromatographic conditions, sample preparation, and system suitability parameters. While this method is based on established principles for the analysis of indole derivatives, it should be fully validated in the user's laboratory to ensure compliance with all performance requirements.
Introduction
This compound is a crucial building block in medicinal and agricultural chemistry due to its unique chemical structure that allows for diverse biological activities.[1] Accurate and reliable analytical methods are therefore essential for monitoring its purity, stability, and concentration in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. A C8 column can also be a suitable alternative.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Standard laboratory glassware and equipment.
-
Chromatographic Conditions
The following are the proposed starting conditions for the HPLC analysis. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by a return to 60% B and equilibration for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
For Mass-Spec (MS) compatible applications, formic acid is recommended. Phosphoric acid can be used as an alternative for non-MS applications.[2]
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. For a pure substance or a drug formulation, the following general procedure can be applied:
-
Accurately weigh a sample containing a known amount of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation
The following tables represent the expected performance parameters of the proposed HPLC method. These values are based on typical data for the analysis of indole derivatives and should be confirmed during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters (Proposed)
| Parameter | Expected Value |
| Retention Time (tR) | Approx. 5-8 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
Caption: Interrelationship of key parameters in the HPLC method.
References
Application Notes and Protocols: Friedel-Crafts Acylation of Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring, and in the case of indoles, this typically occurs at the electron-rich C3 position. Ethyl 5-chloroindole-2-carboxylate is a valuable starting material in drug discovery, and its C3-acylation provides key intermediates for the synthesis of a variety of biologically active molecules.
These application notes provide detailed protocols for two distinct and effective methods for the Friedel-Crafts acylation of this compound, yielding the corresponding 3-acyl derivatives. The choice of method may depend on the desired acyl group, available reagents, and sensitivity of the substrate to strong Lewis acids.
Reaction Scheme
Caption: General reaction scheme for the C3-acylation of this compound.
Data Presentation
The following tables summarize the quantitative data for the Friedel-Crafts acylation of ethyl indole-2-carboxylates under different conditions.
Table 1: Acylation of this compound with Carboxylic Acids and Trifluoroacetic Anhydride/Phosphoric Acid
| Acylating Agent (RCOOH) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| n-Propionic Acid | 6.5 | Room Temperature | 85.6 |
Data adapted from Murakami et al.
Table 2: Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate with Acyl Chlorides and AlCl₃
| Acylating Agent (RCOCl) | Product Distribution (3-acyl : 5-acyl : 7-acyl) | Total Yield (%) |
| Acetyl Chloride | 49 : 44 : 7 | 85 |
| n-Propionyl Chloride | 51 : 42 : 7 | 82 |
| Benzoyl Chloride | 0 : 88 : 12 | 75 |
Data adapted from Murakami et al. This table illustrates the regioselectivity challenge with strong Lewis acids like AlCl₃, where acylation can also occur on the benzene ring (C5 and C7 positions).
Experimental Protocols
Protocol 1: Acylation with Carboxylic Acid and Trifluoroacetic Anhydride/Phosphoric Acid
This method offers a milder alternative to traditional Friedel-Crafts conditions and utilizes a carboxylic acid as the acylating agent.
Materials:
-
This compound
-
n-Propionic acid
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid (85%)
-
Acetonitrile (anhydrous)
-
Ether
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a solution of n-propionic acid (2.4 mmol) and phosphoric acid (0.27 mmol) in anhydrous acetonitrile (1.8 mL) at room temperature under an argon atmosphere, add trifluoroacetic anhydride (2.4 mmol) dropwise.
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of this compound (0.8 mmol) in anhydrous acetonitrile (2.0 mL) to the reaction mixture.
-
Stir the reaction mixture for 6.5 hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-chloro-3-(n-propionyl)indole-2-carboxylate.
Protocol 2: Classical Friedel-Crafts Acylation with Acyl Chloride and Lewis Acid
This protocol describes a general procedure for the traditional Friedel-Crafts acylation. To favor 3-acylation, a milder Lewis acid than aluminum chloride is recommended.
Materials:
-
This compound
-
Acetyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add tin(IV) chloride (1.2 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes, add acetyl chloride (1.1 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-acetyl-5-chloroindole-2-carboxylate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Logical Relationship of Reagents and Products
Caption: Logical relationship between reactants, catalysts, and the final product.
Application Notes and Protocols for the Amide Coupling of 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the synthesis of 5-chloroindole-2-carboxamides through amide coupling reactions. This class of compounds is of significant interest in medicinal chemistry, with research highlighting its potential in the development of novel therapeutic agents, including dual EGFR/CDK2 inhibitors and antiproliferative agents.[1][2] The protocols outlined below utilize common and effective coupling reagents to facilitate the formation of the amide bond between 5-chloroindole-2-carboxylic acid and a primary or secondary amine.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules.[3] The 5-chloroindole-2-carboxamide scaffold, in particular, has emerged as a privileged structure in drug discovery. Its derivatives have been investigated for various therapeutic applications, including their activity against cancer cell lines and Mycobacterium tuberculosis.[4] The successful synthesis of these compounds relies on robust and efficient amide coupling methodologies. This document details two common and effective protocols for this transformation: one utilizing the phosphonium-based reagent BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and the other employing the carbodiimide-based EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).
Data Presentation: Reagents and Conditions
The following tables summarize the key reagents and reaction conditions for the two primary protocols for the amide coupling of 5-chloroindole-2-carboxylic acid.
Table 1: BOP Coupling Protocol
| Parameter | Condition | Notes |
| Carboxylic Acid | 5-chloroindole-2-carboxylic acid | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 equivalents |
| Coupling Reagent | BOP | 1.1 - 1.3 equivalents |
| Base | DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 equivalents |
| Solvent | DCM (Dichloromethane) | Anhydrous |
| Temperature | Room Temperature | --- |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Table 2: EDC/HOBt Coupling Protocol
| Parameter | Condition | Notes |
| Carboxylic Acid | 5-chloroindole-2-carboxylic acid | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 equivalents |
| Coupling Reagent | EDC.HCl | 1.2 - 1.5 equivalents |
| Additive | HOBt | 1.0 - 1.2 equivalents |
| Base | DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 equivalents |
| Solvent | DMF (Dimethylformamide) or DCM | Anhydrous |
| Temperature | 0 °C to Room Temperature | --- |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS |
Experimental Protocols
Protocol 1: Amide Coupling using BOP Reagent
This protocol is adapted from methodologies used in the synthesis of biologically active indole-2-carboxamides.[5]
Materials:
-
5-chloroindole-2-carboxylic acid
-
Amine of interest
-
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a stirred solution of 5-chloroindole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Add BOP reagent (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 5-chloroindole-2-carboxamide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a widely used and effective method for amide bond formation.[6]
Materials:
-
5-chloroindole-2-carboxylic acid
-
Amine of interest
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Water
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Dissolve 5-chloroindole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) and EDC.HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final amide product.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: General signaling pathway for amide bond formation.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this template is crucial for modulating the pharmacological properties of these molecules. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds, enabling the conversion of carbonyl compounds into amines. This application note provides detailed protocols for the reductive amination of formyl-substituted indole-2-carboxylates, a key step in the synthesis of diverse libraries of bioactive molecules, including potential anti-tubercular and anti-cancer agents.
The one-pot reductive amination procedure, typically employing a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), is highlighted. This method is favored for its operational simplicity, high yields, and broad functional group tolerance.[1][2][3] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of an aldehyde with an amine, which is then rapidly reduced by the hydride agent to afford the corresponding secondary or tertiary amine.[1]
Signaling Pathways and Drug Development Context
Indole-2-carboxamide derivatives have been identified as promising leads in various drug discovery programs. For instance, they have been investigated as potent antituberculosis agents.[4] The development of novel indole-2-carboxamides often involves the introduction of diverse amine functionalities to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. The reductive amination of a formyl-indole-2-carboxylate is a key synthetic step that allows for the facile introduction of a wide range of amine building blocks, directly impacting the compound's interaction with its biological target.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from the synthesis of indole-2-methylamines.
Materials:
-
Substituted indole-2-carbaldehyde
-
Amine (e.g., cyclooctylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional, but recommended)
Procedure:
-
To a solution of the indole-2-carbaldehyde (1.0 eq.) and the amine (1.2 eq.) in anhydrous THF, add acetic acid (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminomethyl-indole-2-carboxylate.
General Workflow for Reductive Amination
The following diagram illustrates the general one-pot reductive amination workflow.
Data Presentation
The following table summarizes the yields for the reductive amination of various substituted indole-2-carbaldehydes with cyclooctylamine.
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | (1H-indol-2-yl)-N-(cyclooctyl)methanamine | 92 |
| 2 | OMe | H | H | H | (5-methoxy-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 85 |
| 3 | H | OMe | H | H | (6-methoxy-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 88 |
| 4 | H | H | OMe | H | (7-methoxy-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 10 |
| 5 | F | H | H | H | (5-fluoro-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 72 |
| 6 | Cl | H | H | H | (5-chloro-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 51 |
| 7 | Br | H | H | H | (5-bromo-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 64 |
| 8 | H | F | H | H | (6-fluoro-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 45 |
| 9 | H | Cl | H | H | (6-chloro-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 35 |
| 10 | H | Br | H | H | (6-bromo-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 50 |
| 11 | H | H | F | H | (7-fluoro-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 20 |
| 12 | H | H | Cl | H | (7-chloro-1H-indol-2-yl)-N-(cyclooctyl)methanamine | 15 |
Chemical Transformation Diagram
The general chemical transformation for the reductive amination of a 3-formyl-indole-2-carboxylate is depicted below.
Conclusion
The reductive amination of formyl-substituted indole-2-carboxylates is a robust and versatile method for the synthesis of a wide array of amine derivatives. The use of sodium triacetoxyborohydride provides a mild and efficient one-pot procedure with high yields for many substrates. These protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel indole-based compounds for biological screening.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Ethyl 5-chloroindole-2-carboxylate in Modern Organic Synthesis
Abstract
Ethyl 5-chloroindole-2-carboxylate is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. The presence of the chloro substituent on the indole ring enhances its reactivity and provides a handle for further functionalization, making it an invaluable precursor for the synthesis of a wide array of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors and for the selective functionalization of the indole core at the C3 and N1 positions.
Application Note 1: Synthesis of Potent EGFR and BRAF Kinase Inhibitors
The indole scaffold is a prominent feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and v-Raf murine sarcoma viral oncogene homolog B (BRAF), which are crucial targets in cancer therapy.[2][3] The following protocols detail the synthesis of a series of 5-chloro-indole-2-carboxylate derivatives that have demonstrated significant antiproliferative activity.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for the development of kinase inhibitors.
Experimental Protocols
Protocol 1: General Method for the Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Derivatives (3a-e) [2]
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 equivalent) and the desired phenethylamine derivative (1.2 equivalents) in absolute ethanol (35 mL) is refluxed overnight with stirring.
-
After cooling to room temperature, sodium borohydride (NaBH4) (1.2 equivalents) is added portion-wise over 20 minutes.
-
The reaction mixture is stirred for an additional 30 minutes at room temperature.
-
Water (30 mL) is added, and the reaction mixture is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate (80 mL).
-
The organic layer is dried over magnesium sulfate (MgSO4) and concentrated in vacuo to yield an oil.
-
The oil is redissolved in ethyl acetate (30 mL) and treated with 3 M HCl to form the hydrochloride salt as a white precipitate.
-
The precipitate is filtered, washed with ethyl acetate, and dried.
-
The hydrochloride salt is dissolved in a 1:1 mixture of water and methanol (70 mL) and treated with a saturated 5% sodium hydroxide (NaOH) solution until alkaline to liberate the free amine.
-
The resulting mixture is concentrated in vacuo and extracted twice with ethyl acetate.
-
The combined organic layers are dried over MgSO4 and evaporated under reduced pressure to yield the final product.
Protocol 2: General Method for the Synthesis of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid Derivatives (4a-c) [2]
-
To a solution of the corresponding ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivative (1 equivalent) in a 5:1 mixture of tetrahydrofuran (THF) and water (12 mL), lithium hydroxide (LiOH) (6 equivalents) is added.
-
The reaction mixture is stirred at 40 °C overnight.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (Et2O) and water.
-
The separated aqueous layer is acidified with 5% HCl.
-
The resulting precipitate is filtered and dried under vacuum to yield the carboxylic acid derivative.
Quantitative Data: Biological Activity of Synthesized Kinase Inhibitors
| Compound | R Group | Yield (%) | GI50 (nM) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | Reference |
| 3a | Phenethyl | 85 | 35 | 89 | >100 | [2] |
| 3b | 4-(pyrrolidin-1-yl)phenethyl | 74 | 31 | 75 | 85 | [2] |
| 3c | 4-(piperidin-1-yl)phenethyl | 78 | 42 | 82 | 91 | [2] |
| 3d | 4-(2-methylpyrrolidin-1-yl)phenethyl | 75 | 38 | 78 | 88 | [2] |
| 3e | 3-(piperidin-1-yl)phenethyl | 73 | 29 | 68 | 79 | [2] |
| 4a | Phenethyl | - | 78 | - | - | [2] |
| 4b | 4-(pyrrolidin-1-yl)phenethyl | - | 68 | - | - | [2] |
| 4c | 4-(piperidin-1-yl)phenethyl | - | 72 | - | - | [2] |
| Erlotinib | (Reference) | - | 33 | 80 | >100 | [2] |
| Vemurafenib | (Reference) | - | - | - | 15 | [2] |
Application Note 2: Selective Functionalization of the Indole Nucleus
This compound is an excellent substrate for electrophilic substitution and N-alkylation, allowing for the introduction of diverse functional groups at the C3 and N1 positions of the indole ring.
C3-Position Functionalization
The C3 position of the indole ring is electron-rich and readily undergoes electrophilic substitution.
References
Protocol for N-Alkylation of Ethyl Indole-2-carboxylate
Application Note
The N-alkylation of ethyl indole-2-carboxylate is a fundamental transformation in organic synthesis, providing a key intermediate for the elaboration of a wide variety of biologically active compounds and functional materials. The presence of the electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with electrophiles. This application note details reliable protocols for the N-alkylation of ethyl indole-2-carboxylate using various alkylating agents under different reaction conditions, including classical base-mediated alkylation and catalytic methods. The selection of a specific protocol can be tailored based on the desired alkyl group, available reagents, and required reaction scale.
Key Concepts and Applications
N-alkylated indole-2-carboxylates are valuable precursors in drug discovery and development. The substituent on the indole nitrogen can significantly influence the pharmacological properties of the final molecule. These intermediates are utilized in the synthesis of a range of compounds, including:
-
Antiviral agents: N-substituted indoles have shown promise as inhibitors of viral replication.
-
Anticancer agents: The indole nucleus is a common scaffold in the design of molecules targeting various cancer-related pathways.
-
Agrochemicals: Derivatives of indole-2-carboxylic acid are explored for their potential as herbicides and pesticides.
-
Organic electronic materials: The photophysical properties of N-functionalized indoles make them interesting candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
This document provides detailed procedures for three common N-alkylation methods, along with tabulated data for easy comparison of reaction parameters and outcomes.
Data Summary
The following tables summarize the quantitative data for the N-alkylation of ethyl indole-2-carboxylate using different bases, alkylating agents, and reaction conditions.
Table 1: N-Alkylation using Potassium Hydroxide in Acetone
| Entry | Alkylating Agent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Allyl bromide | 2 | Excellent | [1][2] |
| 2 | Benzyl bromide | 2 | Excellent | [1][2] |
| 3 | Amyl bromide | 8 | Moderate | [1] |
Table 2: N-Alkylation using Sodium Ethoxide in Ethanol
| Entry | Alkylating Agent | Yield (%) | Notes | Reference |
| 1 | Allyl bromide | Low to moderate | - | [1][2] |
| 2 | Benzyl bromide | Low to moderate | - | [1][2] |
| 3 | Amyl bromide | Low | Significant formation of 1H-indole-2-carboxylic acid | [1] |
Table 3: Catalytic N-Methylation using DABCO and Dimethyl Carbonate
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole-2-carboxylic acid | DABCO | DMC/DMF | 90-95 | 21 | 95 | [3] |
DABCO = 1,4-diazabicyclo[2.2.2]octane, DMC = Dimethyl carbonate, DMF = Dimethylformamide
Experimental Protocols
Protocol 1: N-Alkylation using Aqueous Potassium Hydroxide in Acetone
This protocol describes a straightforward and efficient method for the N-alkylation of ethyl indole-2-carboxylate using common alkyl halides.[1][2]
Materials:
-
Ethyl indole-2-carboxylate
-
Alkyl halide (e.g., allyl bromide, benzyl bromide, amyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup
Procedure:
-
To a solution of ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL) in a round-bottom flask, add a solution of potassium hydroxide (3.0 mmol) in a minimal amount of water (e.g., 0.1 mL).
-
Stir the mixture at 20 °C for 30 minutes.
-
Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.
-
Continue stirring at 20 °C. The reaction time will vary depending on the alkylating agent (e.g., 2 hours for allyl bromide and benzyl bromide, 8 hours for amyl bromide).[1]
-
After the reaction is complete, remove the acetone using a rotary evaporator.
-
Add water to the residue and extract the organic layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to afford the pure N-alkylated ethyl indole-2-carboxylate.
Protocol 2: N-Alkylation using Sodium Ethoxide in Ethanol
This method provides an alternative to the KOH/acetone system, although it may result in lower yields for certain substrates.[1][2]
Materials:
-
Ethyl indole-2-carboxylate
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Standard work-up and purification reagents and equipment as in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 mmol) in ethanol (10 mL).
-
Add sodium ethoxide (3.0 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add the alkylating agent to the mixture.
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling to room temperature, follow the work-up and purification steps described in Protocol 1.
Protocol 3: Catalytic N-Methylation using DABCO and Dimethyl Carbonate
This protocol describes a catalytic method for the N-methylation of indole-2-carboxylic acid, which can be adapted for the corresponding ester. This method avoids the use of more hazardous alkylating agents like methyl iodide.[3]
Materials:
-
Indole-2-carboxylic acid (or ethyl indole-2-carboxylate)
-
Dimethyl carbonate (DMC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard work-up and purification equipment.
Procedure:
-
To a solution of indole-2-carboxylic acid (1.0 g, 6.21 mmol) in dimethyl carbonate (10 mL), add 1,4-diazabicyclo[2.2.2]octane (0.77 g, 6.83 mmol) and dimethylformamide (4 mL).[3]
-
Heat the resulting solution to 90–95 °C for 21 hours.[3]
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL) and water (40 mL).[3]
-
Separate the organic layer and wash it sequentially with water (50 mL), 10% aqueous citric acid (2 x 40 mL), saturated aqueous sodium bicarbonate (2 x 40 mL), and water (2 x 40 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-methylated product.[3]
Visualizations
Caption: Workflow for N-Alkylation using KOH in Acetone.
Caption: General Mechanism of Base-Mediated N-Alkylation.
Caption: Simplified Catalytic Cycle for N-Methylation.
References
The Versatility of Ethyl 5-chloroindole-2-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-chloroindole-2-carboxylate has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its substituted indole core provides a versatile scaffold for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of the chloro substituent at the 5-position enhances the biological activity of many resulting molecules, making this starting material particularly valuable in drug discovery programs. These application notes provide detailed protocols and data for the synthesis of various heterocyclic systems derived from this compound, with a focus on anticancer agents and other complex fused heterocycles.
Application 1: Synthesis of Potent Anticancer Agents
This compound is a key precursor for the synthesis of novel anticancer agents, particularly those targeting mutant EGFR/BRAF signaling pathways, which are implicated in the progression of various cancers.[1][2] The general synthetic strategy involves N-alkylation or acylation, followed by further functionalization to introduce desired pharmacophores.
Quantitative Data Summary
| Compound ID | Synthetic Modification | Yield (%) | Melting Point (°C) | GI50 (nM) vs. Cancer Cell Lines | IC50 (nM) vs. EGFR | IC50 (nM) vs. BRAFV600E | Reference |
| 3a | N-alkylation with phenethylamine | - | - | 29-78 | 85 | >100 | [1][2] |
| 3b | N-alkylation with 4-(pyrrolidin-1-yl)phenethylamine | 74 | 173-175 | 29-78 | 68-89 | <100 | [2] |
| 3c | N-alkylation with 4-(piperidin-1-yl)phenethylamine | 78 | 75-78 | 29-78 | 68-89 | <100 | [2] |
| 3d | N-alkylation with 4-(2-methylpyrrolidin-1-yl)phenethylamine | 75 | 158-160 | 29-78 | 68-89 | <100 | [2] |
| 3e | N-alkylation with m-piperidin-1-yl derivative | - | - | 29-78 | 68 | <100 | [2] |
| 4a | Hydrolysis of 3a | 87 | 192-193 | - | - | - | [2] |
| 4b | Hydrolysis of 3b | 85 | 189-190 | - | - | - | [2] |
| 5a | Cyclization of 4a | 79 | 245-247 | - | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates (General Procedure) [3]
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes.
-
The reaction mixture is stirred for an additional 30 minutes at room temperature.
-
Water is added, and the reaction mixture is concentrated under reduced pressure.
-
The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product as a white solid.[3]
Protocol 2: Hydrolysis of Ethyl 5-chloro-indole-2-carboxylate Derivatives (General Procedure) [2]
-
The corresponding ethyl 5-chloro-indole-2-carboxylate derivative is dissolved in a mixture of ethanol and aqueous sodium hydroxide.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
Protocol 3: Synthesis of Pyrrolo[3,4-b]indol-3-ones (General Procedure) [2]
-
The 5-chloro-indole-2-carboxylic acid derivative is dissolved in a suitable solvent such as DMF.
-
A coupling agent, for example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base like DIPEA (N,N-diisopropylethylamine) are added.
-
The reaction mixture is stirred at room temperature for several hours to facilitate intramolecular cyclization.
-
The product is isolated by extraction and purified by column chromatography.
Signaling Pathway and Synthetic Workflow
Caption: EGFR/BRAF signaling pathway and inhibitor targets.
References
Regiospecific Functionalization of Indole-2-Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2-carboxylates are pivotal structural motifs in a vast array of biologically active compounds, including pharmaceuticals and natural products. The ability to selectively introduce functional groups at specific positions on the indole scaffold is crucial for the synthesis of novel drug candidates and for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the regiospecific functionalization of indole-2-carboxylates at the C3, C4, C5, C6, and C7 positions. The methodologies presented herein leverage a range of catalytic systems and directing group strategies to achieve high regioselectivity and yields.
General Workflow for Regiospecific Functionalization
The functionalization of the indole ring can be broadly categorized into reactions at the more electron-rich pyrrole ring (C3 position) and the less reactive benzene ring (C4-C7 positions). Directing groups are often employed to achieve regioselectivity, particularly for the C4-C7 positions.
Caption: General strategies for functionalizing indole-2-carboxylates.
C3-Position Functionalization: Pd(II)-Catalyzed Alkylation with Maleimides
The C3 position of indole-2-carboxylates is the most nucleophilic and readily undergoes electrophilic substitution. This protocol details a palladium-catalyzed C3-alkylation of indole-2-carboxamides with maleimides. While the example uses an amide, this method is adaptable to the corresponding carboxylates.
Experimental Protocol: C3-Alkylation of 1H-indole-2-carboxamide[1]
A mixture of 1H-indole-2-carboxamide (1.0 equiv.), N-substituted maleimide (1.2 equiv.), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv.) in a suitable solvent (e.g., DCE or toluene) is stirred in a sealed tube at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 h). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C3-alkylated product.
| Entry | Indole-2-carboxamide | Maleimide | Product | Yield (%) |
| 1 | N-phenyl-1H-indole-2-carboxamide | N-phenylmaleimide | 3-(1-phenyl-2,5-dioxo-pyrrolidin-3-yl)-N-phenyl-1H-indole-2-carboxamide | 85 |
| 2 | N-methyl-1H-indole-2-carboxamide | N-methylmaleimide | 3-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)-N-methyl-1H-indole-2-carboxamide | 92 |
| 3 | N-benzyl-1H-indole-2-carboxamide | N-phenylmaleimide | 3-(1-phenyl-2,5-dioxo-pyrrolidin-3-yl)-N-benzyl-1H-indole-2-carboxamide | 88 |
| 4 | 1H-indole-2-carboxamide | N-phenylmaleimide | 3-(1-phenyl-2,5-dioxo-pyrrolidin-3-yl)-1H-indole-2-carboxamide | 75 |
C4-Position Functionalization: Rh(III)-Catalyzed C-H Activation
Achieving functionalization at the C4 position requires overcoming the inherent reactivity of the C3 and C2 positions. This is typically achieved using a directing group at the N1 position. The following protocol describes a rhodium-catalyzed C4-functionalization using a trifluoroacetyl directing group.[1]
Experimental Protocol: C4-Hydroarylation of N-Trifluoroacetylindole[2]
To a screw-capped vial charged with N-(2,2,2-trifluoroacetyl)-1H-indole (1.0 equiv.), maleimide (1.5 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) is added a solvent such as 1,2-dichloroethane (DCE). The mixture is stirred at a specified temperature (e.g., 80 °C) for the required time (e.g., 12 h). After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to yield the C4-functionalized product.
| Entry | Indole Substrate | Maleimide | Additive | Product | Yield (%) |
| 1 | N-TFA-indole | N-phenylmaleimide | Acetic Acid | C4-(1-phenyl-2,5-dioxo-pyrrolidin-3-yl)-indole | 82 |
| 2 | N-TFA-5-methoxyindole | N-methylmaleimide | Acetic Acid | C4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)-5-methoxyindole | 75 |
| 3 | N-TFA-indole | N-phenylmaleimide | NaOAc | C4-(1-phenyl-1H-pyrrol-2-yl)-indole (Heck-type) | 68 |
digraph "C4_Functionalization_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Indole_DG" [label="N-TFA-Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Maleimide" [label="Maleimide", fillcolor="#FBBC05", fontcolor="#202124"]; "Catalyst" [label="[RhCp*Cl2]2\nAgSbF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Rhodacycle Intermediate"]; "Product_Hydro" [label="Hydroarylation Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_Heck" [label="Oxidative Heck Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Additive" [label="Additive"];
"Indole_DG" -> "Intermediate" [label="C-H Activation"]; "Catalyst" -> "Intermediate"; "Maleimide" -> "Intermediate"; "Intermediate" -> "Product_Hydro" [label="[H+]\n(e.g., AcOH)"]; "Intermediate" -> "Product_Heck" [label="Base\n(e.g., NaOAc)"]; "Additive" -> "Product_Hydro" [style=dashed]; "Additive" -> "Product_Heck" [style=dashed]; }
Caption: Switchable Rh(III)-catalyzed C4-functionalization of indoles.
C5-Position Functionalization: Cu-Catalyzed Arylation
The C5 position can be targeted using a removable pivaloyl directing group at the C3 position. This strategy has been effectively used for the copper-catalyzed arylation of the indole core.[2][3]
Experimental Protocol: C5-Arylation of 3-Pivaloylindole[3]
A mixture of 3-pivaloylindole (1.0 equiv.), diaryliodonium salt (1.5 equiv.), CuTC (10 mol%), and a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in a solvent like dichloroethane (DCE) is heated at a specified temperature (e.g., 100 °C) for a given time (e.g., 24 h). The reaction is then cooled, diluted with an organic solvent, and washed with aqueous sodium thiosulfate and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Entry | 3-Pivaloylindole | Diaryliodonium Salt | Ligand | Product | Yield (%) |
| 1 | 3-Pivaloyl-1H-indole | Diphenyliodonium triflate | dtbpy | 5-Phenyl-3-pivaloyl-1H-indole | 78 |
| 2 | 3-Pivaloyl-1H-indole | Bis(4-methoxyphenyl)iodonium triflate | dtbpy | 5-(4-Methoxyphenyl)-3-pivaloyl-1H-indole | 85 |
| 3 | 3-Pivaloyl-1H-indole | Bis(4-chlorophenyl)iodonium triflate | dtbpy | 5-(4-Chlorophenyl)-3-pivaloyl-1H-indole | 72 |
C6-Position Functionalization: Brønsted Acid-Catalyzed Reaction
Remote functionalization at the C6 position of 2,3-disubstituted indoles can be achieved without a directing group, using a Brønsted acid catalyst.[4][5][6][7]
Experimental Protocol: C6-Functionalization of 2,3-Dimethylindole[5][6][7][8]
To a solution of 2,3-dimethyl-1H-indole (1.5 equiv.) and β,γ-unsaturated α-ketoester (1.0 equiv.) in a solvent like toluene, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA, 20 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a certain period (e.g., 24 h). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the C6-functionalized product.
| Entry | 2,3-Disubstituted Indole | β,γ-Unsaturated α-Ketoester | Brønsted Acid | Product | Yield (%) |
| 1 | 2,3-Dimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA | Ethyl 4-(2,3-dimethyl-1H-indol-6-yl)-2-oxo-4-phenylbutanoate | 85 |
| 2 | 1,2,3,4-Tetrahydrocarbazole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA | Ethyl 4-(1,2,3,4-tetrahydrocarbazol-6-yl)-2-oxo-4-phenylbutanoate | 71 |
| 3 | 2,3-Diphenylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA | Ethyl 4-(2,3-diphenyl-1H-indol-6-yl)-2-oxo-4-phenylbutanoate | 65 |
C7-Position Functionalization: Ru(II)-Catalyzed Alkenylation
The C7 position is sterically hindered and its functionalization often requires a bulky directing group on the indole nitrogen. A pivaloyl group can direct ruthenium-catalyzed C-H activation to the C7 position.[8]
Experimental Protocol: C7-Alkenylation of N-Pivaloylindole[9]
A mixture of N-pivaloylindole (1.0 equiv.), an alkene (e.g., ethyl acrylate, 3.0 equiv.), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and an additive like AgOAc in a solvent such as trifluoroethanol (TFE) is heated in a sealed tube at a specified temperature (e.g., 40 °C) for a given time (e.g., 24 h). After cooling, the mixture is diluted with an organic solvent, filtered, and concentrated. The product is then purified by column chromatography.
| Entry | N-Pivaloylindole | Alkene | Product | Yield (%) |
| 1 | N-Pivaloyl-1H-indole | Ethyl acrylate | Ethyl (E)-3-(1-pivaloyl-1H-indol-7-yl)acrylate | 85 |
| 2 | N-Pivaloyl-1H-indole | Styrene | (E)-1-Pivaloyl-7-styryl-1H-indole | 78 |
| 3 | 5-Methoxy-N-pivaloyl-1H-indole | Ethyl acrylate | Ethyl (E)-3-(5-methoxy-1-pivaloyl-1H-indol-7-yl)acrylate | 91 |
digraph "C7_Functionalization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Indole_DG" [label="N-Pivaloyl-Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [label="[Ru(p-cymene)Cl2]2\nAgSbF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkene" [label="Alkene", fillcolor="#FBBC05", fontcolor="#202124"]; "Ruthenacycle" [label="Ruthenacycle Intermediate\n(C7-Metalation)"]; "Coordination" [label="Alkene Coordination\n& Insertion"]; "Product" [label="C7-Alkenylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Indole_DG" -> "Ruthenacycle" [label="C-H Activation"]; "Catalyst" -> "Ruthenacycle"; "Ruthenacycle" -> "Coordination"; "Alkene" -> "Coordination"; "Coordination" -> "Product" [label="β-Hydride Elimination"]; }
Caption: Proposed mechanism for Ru(II)-catalyzed C7-alkenylation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the regiospecific functionalization of indole-2-carboxylates. By selecting the appropriate catalytic system and directing group strategy, researchers can achieve selective modification at any desired position on the indole scaffold, facilitating the synthesis of novel compounds for drug discovery and other applications. The provided methodologies are robust and adaptable to a range of substrates, offering powerful tools for synthetic and medicinal chemists.
References
- 1. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 6. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Diastereoselective Preparation of Indolines from Indole-2-Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted indolines from indole-2-carboxylate precursors. The methodologies outlined herein are critical for the construction of stereochemically defined scaffolds prevalent in numerous natural products and pharmaceutically active compounds.
Introduction
The indoline core is a privileged structural motif in medicinal chemistry and drug discovery. The precise control of stereochemistry at the C2 and C3 positions is often crucial for biological activity. This document details two robust and distinct methodologies for achieving high diastereoselectivity in the preparation of 2,3-disubstituted indolines starting from readily available indole-2-carboxylates:
-
Catalytic Hydrogenation of N-Acyl-3-Substituted Indole-2-Carboxylates: A versatile method to selectively obtain either cis- or trans-indoline diastereomers.
-
Copper(I) Hydride-Catalyzed Intramolecular Hydroamination: A modern approach for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines.
These methods offer complementary strategies to access a wide range of stereochemically pure indolines, which are valuable building blocks for further synthetic elaboration in drug development programs.
Method 1: Diastereoselective Catalytic Hydrogenation
This method relies on the catalytic hydrogenation of N-protected 3-substituted indole-2-carboxylates. The choice of the nitrogen protecting group is crucial for directing the stereochemical outcome. N-Boc protection generally leads to the cis diastereomer, which can then be epimerized to the thermodynamically more stable trans isomer under basic conditions.[1]
Application Note:
This two-step approach provides a reliable route to both cis and trans diastereomers of 3-substituted indoline-2-carboxylates. The initial hydrogenation is highly diastereoselective for the cis product due to the steric hindrance imposed by the Boc group, directing the hydrogen attack from the less hindered face. Subsequent treatment with a strong base allows for epimerization at the C2 position to yield the trans product. This method is particularly useful when both diastereomers are required for structure-activity relationship (SAR) studies.
Quantitative Data Summary
| Entry | Substrate (N-Protecting Group) | Product Diastereomer | Catalyst | Pressure (psi) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | N-Boc-3-phenyl-indole-2-carboxylate | cis | 10% Pd/C | 60 | EtOH | High | >95:5 | [1] |
| 2 | N-Boc-3-carboxymethyl-indole-2-carboxylate | cis | 10% Pd/C | 60 | EtOH | High | >95:5 | [1] |
| 3 | cis-N-Boc-3-phenyl-indoline-2-carboxylate | trans | K-t-BuOK (base for epimerization) | N/A | THF | Good | >95:5 | [1] |
Experimental Protocols
Protocol 1: General Procedure for cis-Indoline Synthesis via Catalytic Hydrogenation
-
Preparation of the N-Boc-indole-2-carboxylate:
-
To a solution of the 3-substituted indole-2-carboxylate (1.0 equiv) in tetrahydrofuran (THF, 0.2 M), add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portionwise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected indole-2-carboxylate.
-
-
Catalytic Hydrogenation:
-
Dissolve the N-Boc-3-substituted-indole-2-carboxylate (1.0 equiv) in ethanol (EtOH, 0.1 M) in a high-pressure reaction vessel.
-
Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas (3 times).
-
Pressurize the vessel with hydrogen gas to 60 psi.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-indoline-2-carboxylate, which can be further purified by chromatography if necessary.[1]
-
Protocol 2: General Procedure for trans-Indoline Synthesis via Epimerization
-
Epimerization:
-
Dissolve the purified cis-N-Boc-3-substituted-indoline-2-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (K-t-BuOK, 1.5 equiv) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the epimerization is complete (monitored by ¹H NMR or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the trans-indoline-2-carboxylate.[1]
-
Method 2: Copper(I) Hydride-Catalyzed Diastereoselective Synthesis of cis-Indolines
This method utilizes a copper(I) hydride (CuH) catalyst for the intramolecular hydroamination of an alkene tethered to an indole core, providing access to highly functionalized cis-2,3-disubstituted indolines with excellent diastereo- and enantioselectivity.[2][3][4]
Application Note:
This state-of-the-art method offers a mild and highly selective route to cis-indolines. The reaction proceeds through a proposed catalytic cycle involving the hydrocupration of the alkene followed by an intramolecular cyclization. This approach is notable for its broad functional group tolerance, allowing for the synthesis of complex indoline structures. The use of a chiral ligand, such as (S,S)-Ph-BPE, enables high enantioselectivity.[2][3]
Quantitative Data Summary
| Entry | Alkene Substrate | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (E)-N-(2-styrylphenyl)pivalimidoyl chloride | (S,S)-Ph-BPE | MTBE/THF | 96 | >20:1 | 90 | [2][3] |
| 2 | (E)-N-(2-(4-methoxystyryl)phenyl)pivalimidoyl chloride | (S,S)-Ph-BPE | MTBE/THF | 95 | >20:1 | 92 | [3] |
| 3 | (E)-N-(2-(4-chlorostyryl)phenyl)pivalimidoyl chloride | (S,S)-Ph-BPE | MTBE/THF | 91 | >20:1 | 88 | [3] |
Experimental Protocol
Protocol 3: General Procedure for CuH-Catalyzed cis-Indoline Synthesis
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (5 mol%) and the chiral ligand (e.g., (S,S)-Ph-BPE, 5.5 mol%).
-
Add a mixture of methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF) (e.g., 1:1 v/v, to achieve a final substrate concentration of 0.1 M).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup and Execution:
-
To the catalyst mixture, add the alkene substrate (1.0 equiv) and tert-butanol (t-BuOH, 1.2 equiv).
-
Add the silane reducing agent (e.g., (EtO)₂MeSiH, 1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by opening the flask to air and adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cis-2,3-disubstituted indoline.[2][3][4]
-
Visualizations
Caption: General experimental workflows for diastereoselective indoline synthesis.
Caption: Proposed catalytic cycle for CuH-catalyzed synthesis of indolines.[3][4]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-chloroindole-2-carboxylate in the Synthesis of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-chloroindole-2-carboxylate as a key starting material in the development of novel HIV-1 integrase inhibitors. The indole-2-carboxylic acid scaffold is a recognized pharmacophore that effectively chelates essential magnesium ions within the active site of the HIV-1 integrase enzyme, thereby inhibiting its strand transfer activity and preventing viral replication.[1][2][3] The presence of a chlorine atom at the 5-position of the indole ring offers a valuable handle for further structural modifications to enhance potency and improve pharmacokinetic properties.
Key Applications
-
Scaffold for Metal Chelating Inhibitors: The core indole-2-carboxylic acid structure, derived from this compound, serves as a bidentate ligand for the two Mg²⁺ ions in the HIV-1 integrase active site, a crucial interaction for potent inhibition.[1][3]
-
Platform for Structure-Activity Relationship (SAR) Studies: The indole ring system allows for systematic modifications at various positions (N1, C3, C5, etc.) to probe the inhibitor-enzyme binding interactions and optimize antiviral activity. The 5-chloro substituent, in particular, has been shown to be a key feature in some potent inhibitors.[4]
-
Synthesis of Novel Drug Candidates: this compound is a versatile building block for the synthesis of a diverse library of potential HIV-1 integrase inhibitors, including those with improved resistance profiles against common viral mutations.
Data Presentation
The following table summarizes the in vitro activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase. This data highlights the potential for developing potent inhibitors based on this scaffold.
| Compound ID | Modification on Indole Scaffold | IC₅₀ (µM) for HIV-1 Integrase Strand Transfer |
| 1 | Unsubstituted Indole-2-carboxylic acid | 32.37[3] |
| 17a | C6-halogenated benzene ring | 3.11[2][5] |
| 20a | C3 long branch and C6 modification | 0.13[1] |
| 5ClTEP | 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone | 2.3[4] |
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of 5-chloroindole-2-carboxamide derivatives, potential HIV-1 integrase inhibitors, starting from this compound.
Protocol 1: Hydrolysis of this compound to 5-chloroindole-2-carboxylic acid
This procedure outlines the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH/H₂O or THF/H₂O (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 5-chloroindole-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling of 5-chloroindole-2-carboxylic acid with a Primary or Secondary Amine
This protocol describes the formation of the amide bond, a common feature in many HIV-1 integrase inhibitors.
Materials:
-
5-chloroindole-2-carboxylic acid (from Protocol 1)
-
A desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chloroindole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 5-chloroindole-2-carboxamide derivative.
Mandatory Visualizations
Synthetic Pathway
Caption: General synthetic route to 5-chloroindole-2-carboxamide based HIV-1 integrase inhibitors.
Mechanism of Action: HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 integrase by chelation of essential Mg²⁺ ions.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-chloroindole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-chloroindole-2-carboxylate, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis or the Japp-Klingemann reaction as a key step.
Issue 1: Low or No Yield of the Desired Indole Product in Fischer Indole Synthesis
-
Question: We are attempting a Fischer indole synthesis to prepare this compound from the corresponding phenylhydrazone of ethyl pyruvate, but we are observing very low to no product formation. What are the potential causes and solutions?
-
Answer: Low yields in Fischer indole synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various acids like sulfuric acid, acetic acid, and polyphosphoric acid have been used, the optimal catalyst can be substrate-dependent.[1] If you are using a standard acid like HCl or H₂SO₄ without success, consider trying a Lewis acid such as zinc chloride (ZnCl₂).[1][2] In some cases, solvent-free reactions using p-toluenesulfonic acid have been shown to be effective.[3]
-
Reaction Temperature: The reaction often requires heating. If the temperature is too low, the[4][4]-sigmatropic rearrangement, a key step in the mechanism, may not proceed efficiently.[3] Conversely, excessively high temperatures can lead to decomposition and the formation of side products. Experiment with a temperature gradient to find the optimal range for your specific substrate.
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine can significantly impact the reaction's success. Electron-donating groups can sometimes divert the reaction pathway, leading to cleavage of the N-N bond instead of the desired cyclization.[2]
-
Starting Material Purity: Ensure the purity of your 4-chlorophenylhydrazine and ethyl pyruvate. Impurities in the starting materials can interfere with the reaction.
-
Issue 2: Formation of Significant Side Products
-
Question: During our synthesis, we are isolating significant quantities of byproducts, making the purification of this compound difficult and reducing the overall yield. How can we minimize side product formation?
-
Answer: Side product formation is a common challenge. Here are some strategies to mitigate this:
-
Japp-Klingemann Reaction Conditions: When preparing the hydrazone intermediate via the Japp-Klingemann reaction, the reaction conditions must be carefully controlled. The reaction of a β-keto-ester with a diazonium salt can sometimes yield stable azo compounds instead of the desired hydrazone if the conditions are not optimal.[5][6] Adjusting the pH and temperature can influence the outcome. The hydrolysis of the intermediate azo compound is a critical step to form the hydrazone.[5]
-
Alternative Synthetic Routes: If the Fischer indole synthesis consistently leads to intractable mixtures, consider alternative routes. The Reissert reductive cyclization of o-nitrophenylpyruvic acids is one such alternative.[7] This method involves the reduction of an o-nitrophenylpyruvic acid derivative, which then cyclizes to form the indole-2-carboxylic acid.
-
Purification Strategy: Complex reaction mixtures may require advanced purification techniques. If standard column chromatography is ineffective, consider techniques like reverse-phase chromatography or recrystallization from different solvent systems.[8]
-
Issue 3: Difficulty with Product Purification
-
Question: We are struggling to purify the final this compound product. Standard chromatography techniques are not providing adequate separation. What can we do?
-
Answer: Purification of indole derivatives can be challenging due to their similar polarities to certain byproducts.
-
Column Chromatography Optimization: If you are using normal-phase silica gel chromatography, experiment with a range of solvent systems. A common issue is the co-elution of products.[8] Trying different solvent mixtures, such as combinations of hexanes, ethyl acetate, dichloromethane, and methanol, can improve separation. Adding a small amount of a basic modifier like triethylamine (TEA) can sometimes help with tailing on silica gel.
-
Recrystallization: Recrystallization is a powerful purification technique for crystalline solids. Experiment with various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Toluene has been reported as a suitable recrystallization solvent for a similar compound.[4]
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) chromatography can be an effective alternative.[8] This technique separates compounds based on hydrophobicity and can be particularly useful for separating polar compounds that are difficult to resolve on silica.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound?
-
Q2: What are the key reaction steps in a common synthetic route to this compound?
-
A2: A common and effective route involves the Japp-Klingemann reaction to form the phenylhydrazone, followed by a Fischer indole synthesis for the cyclization. The Japp-Klingemann reaction involves the coupling of a diazonium salt (derived from 4-chloroaniline) with a β-keto-ester (like ethyl 2-methylacetoacetate), which then hydrolyzes to the hydrazone of ethyl pyruvate.[5][9] This hydrazone is then cyclized under acidic conditions to form the indole ring.[5]
-
-
Q3: Are there any specific safety precautions to consider during this synthesis?
-
A3: Yes, several safety precautions should be taken. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Diazonium salts can be explosive when dry and should be kept in solution and handled with care.[5] Always consult the Safety Data Sheets (SDS) for all reagents used.
-
Quantitative Data Summary
| Parameter | Value/Condition | Synthesis Method | Reported Yield | Reference |
| Starting Material | N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester | Reductive Cyclization | 78-81% (first crop) | [4] |
| Catalyst | Titanium(III) chloride (TiCl₃) | Reductive Cyclization | - | [4] |
| Recrystallization Solvent | Toluene | Reductive Cyclization | 7-12% (second crop) | [4] |
| Overall Yield | - | Five-step synthesis including cyclization | 56% | [7] |
Key Experimental Protocols
Protocol 1: Reductive Cyclization to Ethyl 5-chloro-3-phenylindole-2-carboxylate (Illustrative Example)
This protocol describes the reductive cyclization of an oxo-ester derivative, which is a related synthesis and illustrates key techniques.
-
Reaction Setup: An oven-dried, two-necked, round-bottomed flask equipped with a magnetic stirring bar, a glass stopper, and a reflux condenser connected to an argon line is flushed with argon.
-
Reagent Charging: The flask is charged with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol) and titanium(III) chloride (TiCl₃).
-
Reaction Execution: The reaction mixture is stirred under an inert atmosphere. [Note: Specific solvent and temperature conditions would be detailed in the full experimental procedure but are generalized here for illustrative purposes.]
-
Workup and Purification: Upon completion, the product crystallizes upon standing at ambient temperature. The precipitated needles are collected by filtration, washed with cold hexane (3 x 10 mL), and dried under reduced pressure to afford the first crop of the product. The filtrate is then evaporated, and the residue is recrystallized from toluene to obtain a second crop.[4]
Visualizations
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Ethyl 5-chloroindole-2-carboxylate
This guide provides troubleshooting advice and detailed protocols for the purification of crude Ethyl 5-chloroindole-2-carboxylate, a key intermediate in pharmaceutical and chemical research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a yellowish to light brown crystalline powder.[2][3] Its reported melting point is in the range of 166-168 °C.[2][4] A significantly lower or broader melting range indicates the presence of impurities.
Q2: What are the common impurities in a crude sample?
Common impurities may include unreacted starting materials from the synthesis, such as 4-chlorophenylhydrazine or ethyl pyruvate, and byproducts from side reactions typical of the Fischer indole synthesis.[2][5] Other potential impurities could be regioisomers or residual acid catalyst.
Q3: What are the recommended storage conditions for the purified product?
The purified compound should be stored in a dry, light-protected environment. For long-term storage, temperatures between 2°C and 8°C are recommended.[3][6] Some sources also suggest it can be sealed and stored at room temperature.[2]
Q4: Can I use HPLC to check the purity of my compound?
Yes, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method to assess purity. A typical mobile phase consists of acetonitrile and water with a small amount of acid, like phosphoric acid or formic acid for mass spectrometry compatibility.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Final Yield | 1. Incomplete reaction or side reactions during synthesis.[5][8]2. Product loss during aqueous work-up if the compound has some water solubility.3. Product loss during recrystallization (e.g., using too much solvent, cooling too quickly).4. Inefficient extraction from the chromatography column. | 1. Optimize the initial synthesis conditions (temperature, reaction time).[8]2. When quenching the reaction, ensure the product fully precipitates before filtration.[2]3. For recrystallization, use a minimum amount of hot solvent to dissolve the crude product and allow it to cool slowly.4. After column chromatography, ensure all product is eluted by flushing the column with a more polar solvent mixture. |
| Persistent Yellow/Brown Color | 1. Baseline impurities from the starting materials.2. Formation of colored byproducts during the synthesis, which may be difficult to remove.3. Slight decomposition of the product. | 1. Purify starting materials before synthesis if their quality is questionable.[8]2. Perform a charcoal treatment during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, reflux briefly, and filter hot to remove the charcoal and adsorbed impurities.3. Attempt column chromatography with a carefully selected solvent system. |
| Oily Product Instead of Crystalline Solid | 1. Presence of significant impurities that are depressing the melting point.2. Residual solvent trapped in the product. | 1. Attempt to purify a small sample via column chromatography to isolate the pure compound and induce crystallization.2. Triturate the oil with a non-polar solvent in which the product is poorly soluble but impurities are soluble (e.g., cold hexane or diethyl ether).[9][10] This may remove impurities and help induce crystallization.3. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. |
| Multiple Spots on TLC / Poor Separation on Column | 1. Impurities have similar polarity to the desired product.2. The chosen eluent system is not optimal for separation.3. The compound is interacting poorly with the silica gel (e.g., tailing). | 1. Screen various eluent systems using TLC. Test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).2. If tailing occurs on the TLC plate, add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent to improve the spot shape and separation.3. If normal-phase chromatography fails, consider using reverse-phase (C18) column chromatography.[11] |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [2][6] |
| Molecular Weight | 223.66 g/mol | [6] |
| Melting Point | 166-168 °C | [4] |
| Appearance | Yellowish to light brown crystalline powder | [2] |
| Storage | 2°C - 8°C, dry, protected from light | [3][6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective when the crude product is relatively pure and impurities have different solubility profiles from the desired compound.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, toluene, ethyl acetate, or mixtures like ethyl acetate/hexane) to find a suitable system where the compound is soluble when hot but poorly soluble when cold. Ethanol is a good starting point, as single crystals have been grown from it.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the product from impurities with different polarities.
-
TLC Analysis: Determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[13] The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and any impurity spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Standard workflow for column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 5-chloro-2-indolecarboxylate CAS#: 4792-67-0 [m.chemicalbook.com]
- 3. goldbio.com [goldbio.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Chloroindole-2-carboxylic acid ethyl ester | 4792-67-0 | C-4600 [biosynth.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of indole-2-carboxylates. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fischer Indole Synthesis
Q1: My Fischer indole synthesis is giving a low yield of the desired indole-2-carboxylate and a significant amount of dark, polymeric material. What is causing this and how can I prevent it?
A1: The formation of dark, polymeric material is a common issue in the Fischer indole synthesis, often arising from the strong acidic conditions which can cause the indole nucleus to self-polymerize.[1] The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, are frequently used.[2] However, their concentration and the reaction temperature can significantly impact the extent of side reactions.
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The most commonly used catalyst is zinc chloride.[3] Consider using a milder Lewis acid or a solid-supported acid catalyst to minimize polymerization. Polyphosphoric acid (PPA) is also a common choice.[3][4] Experiment with reducing the catalyst loading.
-
Temperature Control: High temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially minimizing side product formation.[3]
-
Solvent Selection: The reaction is often carried out in polar aprotic solvents like acetic acid or DMSO.[3] Ensure the solvent is dry, as water can interfere with the reaction.
-
One-Pot Procedure: To minimize handling of the intermediate phenylhydrazone, which can be unstable, consider a one-pot procedure where the phenylhydrazine and the pyruvate are heated together in acetic acid with the acid catalyst.[3]
Q2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A2: The use of unsymmetrical ketones (RCH₂COCH₂R') in the Fischer indole synthesis can indeed lead to the formation of two different indole products, which can be challenging to separate.[3] The direction of enamine formation from the intermediate hydrazone determines the final product.
Troubleshooting Steps:
-
Steric Hindrance: Bulky groups on one side of the ketone can sterically hinder the formation of the corresponding enamine, thus favoring the formation of the other regioisomer.
-
Electronic Effects: Electron-withdrawing or -donating groups near the carbonyl can influence the stability of the enamine intermediates.
-
Alternative Starting Materials: If achieving high regioselectivity is proving difficult, consider using a starting material that will lead to only one possible enamine intermediate. For the synthesis of indole-2-carboxylates, the use of pyruvic acid or its esters with a substituted phenylhydrazine is a common and regioselective approach.[3][5]
Reissert Indole Synthesis
Q3: The reductive cyclization step in my Reissert synthesis is producing a complex mixture of byproducts with a low yield of the target indole-2-carboxylic acid. How can I optimize this step?
A3: The reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate is a critical step in the Reissert synthesis and can be prone to side reactions, leading to the formation of a variety of hard-to-identify products.[6] The choice of reducing agent and reaction conditions are crucial for a clean cyclization.
Troubleshooting Steps:
-
Choice of Reducing Agent: Several reducing agents can be employed, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7][8] If one reducing agent is giving poor results, trying an alternative is recommended. For instance, zinc in acetic acid is a classic choice for this transformation.[9]
-
Temperature and pH Control: The reaction should be carefully monitored and the temperature controlled to avoid over-reduction or other side reactions. The pH of the reaction mixture can also influence the outcome.
-
Purity of Starting Material: Ensure the ethyl o-nitrophenylpyruvate intermediate is pure before proceeding with the reductive cyclization. Impurities can interfere with the reaction and lead to byproduct formation.
-
Alternative Reissert Modifications: Consider the Butin modification, which involves an intramolecular reaction where a furan ring-opening provides the necessary carbonyl for cyclization.[9]
Q4: I am observing significant decarboxylation of my indole-2-carboxylic acid product during workup or purification. How can this be avoided?
A4: Indole-2-carboxylic acids are susceptible to decarboxylation, especially upon heating.[6][10] This can occur during the reaction itself if the temperature is too high, or during subsequent purification steps like distillation or chromatography on certain stationary phases.
Troubleshooting Steps:
-
Avoid High Temperatures: During workup, avoid excessive heating. Concentrate the reaction mixture under reduced pressure at a low temperature.
-
Purification Method: Instead of distillation, consider recrystallization from a suitable solvent system to purify the product. If chromatography is necessary, use a neutral stationary phase like silica gel and avoid prolonged exposure to acidic or basic conditions on the column.
-
Optimized Decarboxylation Protocols (if desired): If the goal is to decarboxylate the product, this is typically done by heating the indole-2-carboxylic acid above its melting point.[6] Improved procedures for decarboxylation have been developed, for example, using a catalytic amount of the copper salt of the acid.[10]
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig N-arylation of an indole-2-carboxylate is resulting in low yield and I suspect catalyst deactivation. What are the common causes and solutions?
A5: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency can be hampered by several factors, including the choice of ligand, base, and the presence of impurities that can poison the palladium catalyst.[11]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often required.[12] If you are experiencing low yields, screening different ligands is a primary troubleshooting step.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).[12][13] The choice of base can affect the reaction rate and the tolerance of other functional groups in the substrate.
-
Substrate Purity: Ensure that both the indole-2-carboxylate and the aryl halide are free of impurities, especially those that can act as catalyst poisons (e.g., sulfur-containing compounds).
-
Reaction Conditions: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and the phosphine ligand. Ensure that the solvent is anhydrous.
Q6: I am observing the formation of a hydrodehalogenated arene byproduct in my Buchwald-Hartwig reaction. What is the cause and how can I minimize it?
A6: The formation of a hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig amination, arising from a competing β-hydride elimination pathway from an amide intermediate.
Troubleshooting Steps:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination (the desired pathway) and β-hydride elimination. Using more sterically hindered ligands can sometimes disfavor the β-hydride elimination pathway.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the β-hydride elimination side reaction, although this may also slow down the desired C-N bond formation.
-
Substrate Structure: The structure of the amine and the aryl halide can also play a role. If possible, modifying the substrate may help to circumvent this side reaction.
Quantitative Data Summary
Table 1: Comparison of Reducing Agents in the Reissert Synthesis of Indole-2-carboxylic Acid
| Reducing Agent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Zinc / Acetic Acid | Acetic Acid | RT - 60 | 41-44 | [5] |
| FeSO₄ / NH₄OH | Aqueous | Not specified | Not specified | [6][14] |
| Iron / Acetic Acid | Acetic Acid/Ethanol | Not specified | Good to Excellent | [6] |
| Catalytic Hydrogenation (Pt catalyst) | Acetic Acid | RT | 41-44 | [5] |
Table 2: Influence of Reaction Conditions on the N-Arylation of Indole-2-carboxylic Acids via a Copper-Catalyzed Decarboxylative Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | NMP | 160 | 12 | up to 99 | [13] |
| Cs₂CO₃ | NMP | 160 | 12 | Lower | [13] |
| K₂CO₃ | NMP | 160 | 12 | Lower | [13] |
| K₃PO₄ | DMF | 160 | 12 | Lower | [13] |
| K₃PO₄ | Toluene | 160 | 12 | Lower | [13] |
Experimental Protocols
Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate[5]
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a flask equipped with a stirrer and a reflux condenser, dissolve potassium metal in absolute ethanol to prepare potassium ethoxide.
-
To this solution, add a solution of diethyl oxalate in absolute ethanol.
-
Add o-nitrotoluene dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the potassium salt of ethyl o-nitrophenylpyruvate precipitates and is collected by filtration.
Step 2: Reductive Cyclization
-
Dissolve the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid in a hydrogenation bottle.
-
Add a platinum catalyst (e.g., PtO₂).
-
Hydrogenate the mixture in a Parr apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.
-
Filter off the catalyst and wash it with glacial acetic acid.
-
Slowly add water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a solid.
-
Collect the product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Side reactions in the Fischer indole synthesis of indole-2-carboxylates.
Caption: Troubleshooting workflow for common issues in the Reissert indole synthesis.
Caption: Desired and side reaction pathways in Buchwald-Hartwig N-arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Friedel-Crafts Acylation of Indoles
Welcome to the technical support center for the Friedel-Crafts acylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during these experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of indole is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield in the Friedel-Crafts acylation of indoles can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Deactivated Indole Ring: The presence of strongly electron-withdrawing groups on the indole ring deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1]
-
Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[2][3] Therefore, a stoichiometric amount or even an excess of the catalyst is often required for traditional methods.
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Inappropriate Catalyst Choice: The choice of catalyst is critical. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to decomposition of sensitive indoles.[4] Milder catalysts like metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃), zinc oxide, or organocatalysts (e.g., DBN) can be more effective and regioselective.[5][6][7]
-
Unsuitable Solvent: The solvent can significantly influence the reaction outcome. Non-polar solvents might lead to the precipitation of catalyst-product complexes, hindering the reaction.[8] In contrast, polar solvents or ionic liquids can enhance catalyst activity and solubility.[6][7]
Issue 2: Poor Regioselectivity (Acylation at the Wrong Position)
Q2: I am observing a mixture of N-acylated, C3-acylated, and sometimes other acylated indoles. How can I improve the regioselectivity for C3-acylation?
A2: Achieving high regioselectivity for C3-acylation is a common challenge. Here are key strategies to control the reaction outcome:
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N-Protection: Protecting the indole nitrogen with groups like methyl, benzyl, or phenylsulfonyl can prevent N-acylation and direct the acylation to the C3 position.[1][5] However, this requires additional protection and deprotection steps.
-
Catalyst and Solvent System: The choice of catalyst and solvent plays a crucial role.
-
Metal Triflates in Ionic Liquids: Using catalytic amounts of metal triflates like Y(OTf)₃ in an ionic liquid such as [BMI]BF₄ has been shown to provide excellent regioselectivity for C3-acylation of unprotected indoles, even under microwave irradiation.[6]
-
Dialkylaluminum Chlorides: Using diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) can selectively yield 3-acylindoles under mild conditions without the need for NH protection.[4]
-
Organocatalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective nucleophilic catalyst for the regioselective C3-acylation of N-protected indoles.[5]
-
-
Order of Reagent Addition: In some cases, the order of adding reagents can influence the outcome. For instance, forming a complex between the indole and a Lewis acid before adding the acylating agent can prevent side reactions.[1]
Issue 3: Formation of Polymeric or Tar-like Side Products
Q3: My reaction mixture is turning dark and forming a tarry material. What is causing this and how can I prevent it?
A3: The formation of polymeric or tar-like substances is often due to the high reactivity of the indole nucleus under strongly acidic conditions, leading to polymerization.
-
Strong Lewis Acids: Strong Lewis acids like AlCl₃ can promote the polymerization of indoles.[1] Using milder catalysts is a primary solution.
-
Reaction Temperature: High reaction temperatures can accelerate side reactions. Running the reaction at a lower temperature may help to minimize polymer formation.
-
Optimized Reaction Conditions: An improved method to avoid polymerization involves adding the Lewis acid (e.g., AlCl₃, SnCl₄, or TiCl₄) to a solution of only the indole at a low temperature (e.g., 0 °C) to form a complex, followed by the slow addition of the acylating agent.[1] This pre-complexation can stabilize the indole and prevent self-polymerization.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the indole before Friedel-Crafts acylation?
A1: Not always. While N-protection is a classic strategy to avoid N-acylation and improve C3-selectivity, several modern methods allow for the direct and regioselective C3-acylation of unprotected indoles.[4][6][7] These methods often employ specific catalytic systems, such as metal triflates in ionic liquids or dialkylaluminum chlorides.[4][6]
Q2: What are the advantages of using metal triflates over traditional Lewis acids like AlCl₃?
A2: Metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃) offer several advantages:
-
They can be used in catalytic amounts, whereas AlCl₃ is often required in stoichiometric amounts.[5]
-
They are generally more tolerant to moisture and easier to handle.
-
They can lead to higher yields and regioselectivity, especially when used in combination with ionic liquids.[6]
Q3: Can I use acid anhydrides instead of acyl chlorides as acylating agents?
A3: Yes, acid anhydrides are effective acylating agents for the Friedel-Crafts acylation of indoles.[6] A green and efficient method utilizes acid anhydrides with a catalytic amount of Y(OTf)₃ in an ionic liquid under microwave irradiation to achieve regioselective 3-acylation.[6]
Q4: What is the role of ionic liquids in these reactions?
A4: Ionic liquids can act as both the solvent and a co-catalyst. They can enhance the catalytic activity of metal triflates, improve the solubility of reactants and intermediates, and allow for easier recovery and reuse of the catalyst.[6][7]
Q5: Are there any "green" or more environmentally friendly methods for indole acylation?
A5: Yes, several approaches aim to make the Friedel-Crafts acylation of indoles more sustainable. These include:
-
Using catalytic instead of stoichiometric amounts of Lewis acids.[5]
-
Employing reusable catalysts, such as metal triflates in ionic liquids.[6]
-
Utilizing solvent-free conditions or greener solvents like deep eutectic solvents.[9]
-
Using microwave irradiation to reduce reaction times and energy consumption.[6]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Acylation of Indole with Benzoyl Chloride
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ (stoichiometric) | Benzoyl Chloride | CH₂Cl₂ | 0 to rt | - | Varies (often with side products) | [1] |
| Y(OTf)₃ (1 mol%) | Propionic Anhydride | [BMI]BF₄ | 80 (MW) | 5 min | 95 | [6] |
| ZnO | Benzoyl Chloride | [BMIM]BF₄ | 40 | 1 | 92 | [7] |
| DBN (20 mol%) | Benzoyl Chloride | Toluene | 110 | 4 | 65 (for N-methylindole) | [5] |
| Et₂AlCl | Benzoyl Chloride | CH₂Cl₂ | rt | 1 | 86 | [4] |
Experimental Protocols
Protocol 1: Y(OTf)₃-Catalyzed Acylation of Indole with Acid Anhydride in an Ionic Liquid under Microwave Irradiation
-
Materials: Indole (1 mmol), acid anhydride (1 mmol), Yttrium triflate (Y(OTf)₃) (0.01 mmol), 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄).
-
Procedure:
-
To a microwave process vial, add indole, the acid anhydride, Y(OTf)₃, and [BMI]BF₄.
-
Seal the vial and place it in a monomode microwave reactor.
-
Irradiate the mixture at 80 °C for 5 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The ionic liquid containing the catalyst can be separated, washed, dried, and reused.
-
Purify the product by column chromatography.[6]
-
Protocol 2: Diethylaluminum Chloride (Et₂AlCl) Mediated Acylation of Indole
-
Materials: Indole (1 mmol), acyl chloride (1.1 mmol), diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 2.2 mmol), anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the indole in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add the Et₂AlCl solution to the indole solution and stir for 10 minutes at 0 °C.
-
Add the acyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1N HCl.
-
Extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
-
Visualizations
Caption: General mechanism of Friedel-Crafts acylation of indole.
Caption: Troubleshooting workflow for optimizing indole acylation.
Caption: Comparison of traditional vs. modern catalytic approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of Ethyl 5-chloroindole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 5-chloroindole-2-carboxylate.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound for their experiments. This guide provides a systematic approach to overcoming these common solubility issues.
Issue: Precipitate forms when preparing aqueous solutions from a stock.
When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate out of solution. This is a common issue for poorly water-soluble compounds.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic co-solvent from the stock solution is not sufficient to keep the compound dissolved in the larger volume of the aqueous buffer.
-
Solutions:
-
Reduce the Final Concentration: Lower the final concentration of this compound in your aqueous solution.
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low (typically below 0.5% to avoid cellular toxicity), you might experiment with slightly higher concentrations if your assay allows.[1][2]
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Use a Different Co-solvent: Consider preparing your stock solution in a different water-miscible organic solvent like ethanol or using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol).
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve solubility. For indole derivatives, the nitrogen in the indole ring can be protonated or deprotonated depending on the pH, which can affect solubility.
-
Incorporate Surfactants or Solubilizing Agents: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) or a solubilizing agent like cyclodextrin to the aqueous buffer can help to keep the compound in solution by forming micelles or inclusion complexes.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble with heating |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane (DCM) | Soluble |
| Toluene | Soluble with heating |
| Water | Poorly soluble |
Disclaimer: The solubility information in this table is based on qualitative descriptions from synthesis and purification procedures. Users should perform their own solubility tests to determine the exact solubility in their specific solvent and conditions.
Q2: I am having trouble getting my this compound to dissolve completely, even in organic solvents. What can I do?
If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
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Gentle Heating: Warming the solution in a water bath can significantly increase the solubility of this compound in solvents like ethanol and toluene.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Increase Solvent Volume: If the concentration is high, you may need to add more solvent to fully dissolve the compound.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
Q3: How should I prepare a stock solution of this compound for biological assays?
Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh out the required amount of this compound (MW: 223.66 g/mol ). For 1 mL of a 10 mM solution, you would need 2.2366 mg.
-
Add Solvent: Add the desired volume of high-purity, anhydrous DMSO to the solid compound in a sterile vial.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or sonication as described above.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q4: What is a common experimental workflow for using this compound in cell-based assays?
The following diagram illustrates a typical workflow for preparing and using the compound in a cell-based assay.
Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the EGFR/BRAF signaling pathway, which is often dysregulated in various cancers.[4][5]
This diagram illustrates how derivatives of this compound can inhibit the EGFR and BRAF kinases, thereby blocking downstream signaling that leads to cell proliferation and survival.[6][7][8][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting low yields in indole-2-carboxamide synthesis
Welcome to the technical support center for indole-2-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indole-2-carboxamides. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
My amide coupling reaction is resulting in a low yield or no product. What are the common causes?
Low or no yield in indole-2-carboxamide synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Key issues include:
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Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) by a coupling reagent to facilitate the reaction with the amine. Incomplete activation is a common culprit for low yields.[1][2]
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Amine Basicity and Nucleophilicity: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. Protonation of the amine by the acidic starting material can reduce its nucleophilicity.[2]
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Steric Hindrance: Bulky substituents on either the indole-2-carboxylic acid or the amine can sterically hinder the approach of the reactants, leading to a slower reaction rate and lower yield.[3]
-
Side Reactions: The formation of byproducts, such as the formation of a urea byproduct from the coupling reagent, can compete with the desired amide formation and reduce the overall yield.[3]
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Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.[4][5]
How can I improve the activation of my indole-2-carboxylic acid?
Effective activation of the carboxylic acid is critical. If you suspect poor activation, consider the following:
-
Choice of Coupling Reagent: Different coupling reagents have varying efficiencies. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure, are common.[6][7] For more challenging couplings, phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or uranium/guanidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more effective.[8][9]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and any additives for a short period (15-30 minutes) before adding the amine can lead to more efficient formation of the active intermediate.[2]
-
Stoichiometry: Ensure you are using an adequate amount of the coupling reagent, typically 1.0 to 1.5 equivalents relative to the carboxylic acid.[10]
Table 1: Comparison of Common Coupling Reagents for Indole-2-Carboxamide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Potential Issues |
| EDC | HOBt, DMAP | DCM, DMF | Readily available, water-soluble byproducts. | Can lead to racemization, lower yields with hindered substrates.[6] |
| DCC | HOBt, DMAP | DCM | Inexpensive, effective for many substrates. | Dicyclohexylurea (DCU) byproduct is poorly soluble, can complicate purification.[6] |
| HATU | DIPEA | DMF, DCM | High efficiency, fast reaction times, good for hindered substrates. | More expensive, can be moisture sensitive.[2] |
| BOP | DIPEA, Et3N | DMF | Very effective for hindered substrates, reduces racemization. | Benzotriazole byproduct can be a safety concern.[8][9] |
I am observing significant amounts of unreacted starting materials. What can I do?
The presence of unreacted starting materials often points to issues with reaction conditions or the inherent reactivity of your substrates.
-
Increase Reaction Time and/or Temperature: Some coupling reactions, especially those involving sterically hindered components, may require longer reaction times or gentle heating to proceed to completion. However, be cautious as excessive heat can lead to side reactions and decomposition.
-
Choice of Base: The base used is crucial to neutralize any acid formed and to ensure the amine remains deprotonated and nucleophilic. A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (Et3N) is commonly used.[6][7][11] The amount of base should be sufficient, typically 2-3 equivalents.
-
Solvent Selection: The solvent should be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used.[7][12] For poorly soluble starting materials, a more polar aprotic solvent might be necessary.
Experimental Protocol: General Amide Coupling using HATU
-
To a solution of indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
My product appears to be contaminated with a urea byproduct. How can I avoid this and purify my product?
Urea byproduct formation is a common issue when using carbodiimide coupling reagents like DCC and EDC.
-
Alternative Coupling Reagents: To avoid urea byproducts altogether, consider using a non-carbodiimide coupling reagent such as HATU or BOP.
-
Purification Strategies:
-
Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent (like DCM) and can be removed by filtration.
-
Aqueous Wash: The byproduct from EDC is water-soluble and can typically be removed during the aqueous workup.
-
Chromatography: If the byproduct is not easily removed by filtration or washing, purification by flash column chromatography is usually effective.
-
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting workflow for addressing low yields in indole-2-carboxamide synthesis.
I am working with a sterically hindered amine/acid and getting low yields. What are the best practices for this scenario?
Sterically hindered substrates present a significant challenge for amide bond formation.
-
Use a More Powerful Coupling Reagent: Reagents like HATU or BOP are generally more effective for coupling sterically demanding partners.[8][9]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor the reaction closely for potential decomposition.
-
Longer Reaction Times: These reactions often require extended periods, sometimes up to 24-48 hours, to achieve reasonable conversion.
-
Alternative Synthetic Route: In some cases, it may be more efficient to form the amide bond using a different method, such as converting the carboxylic acid to an acid chloride first, followed by reaction with the amine. However, this approach can be harsh and may not be suitable for sensitive substrates.
Signaling Pathway of Amide Bond Formation
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 4. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reductive Amination for Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reductive amination reactions for indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of indole derivatives, and how do I choose the right one?
A1: The choice of reducing agent is critical for a successful reductive amination. The most common options include sodium triacetoxyborohydride (STAB), sodium cyanobohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][2][3]
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Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Often the preferred choice for one-pot reactions due to its mildness and high selectivity for imines over aldehydes or ketones.[1][3] It is particularly useful when working with sensitive functional groups.
-
Sodium Cyanobohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions (pH 4-5).[2] However, it can release toxic hydrogen cyanide (HCN) gas if the pH becomes too acidic, requiring careful handling.[1][3]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, but it can also reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[2][3] It is often used in a two-step (indirect) procedure where the imine is formed first before the addition of the reducing agent.[2]
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): A green chemistry approach that can be highly effective.[1][4] However, the catalyst can sometimes be deactivated by the amine substrate, imine intermediate, or the final product.[1]
Q2: What is the optimal pH for reductive amination of indole derivatives?
A2: The optimal pH for reductive amination is typically in the range of 4-7.[2][3] Mildly acidic conditions (pH 4-5) are generally favored for the formation of the imine intermediate from the aldehyde/ketone and the amine.[2] If the solution is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[2] Conversely, if the conditions are too basic, imine formation will be slow. It's crucial to monitor and adjust the pH, often by adding a small amount of acetic acid.[3][5]
Q3: My reaction is not going to completion, and I observe unreacted starting materials. What should I do?
A3: Incomplete conversion can be due to several factors:
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Inefficient Imine Formation: The equilibrium between the carbonyl compound and the imine can be unfavorable. Consider removing water as it forms, either by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or through azeotropic distillation.[1][4]
-
Inactive Reducing Agent: Ensure your reducing agent is fresh and has been stored correctly. For instance, sodium borohydride can degrade over time. You can test its activity on a simple ketone or aldehyde.[6]
-
Sub-optimal pH: Verify and adjust the pH of the reaction mixture to the optimal range of 4-7 to facilitate imine formation.[2][3]
-
Insufficient Reagent: You may need to increase the equivalents of the amine or the reducing agent.[7][8]
Q4: I am observing significant amounts of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?
A4: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound faster than the imine. To address this:
-
Switch to a Milder Reducing Agent: Use a more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1][2]
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Employ a Two-Step (Indirect) Procedure: First, allow the imine to form completely by mixing the indole derivative and the carbonyl compound under appropriate conditions (e.g., with a dehydrating agent). Then, add the reducing agent, such as NaBH₄, in a separate step.[2]
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Pre-form the Imine: In some cases, you can pre-form the imine and isolate it before proceeding with the reduction step.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient imine formation.[1] 2. Deactivated reducing agent.[6] 3. Incorrect pH.[2] 4. Catalyst deactivation (for catalytic hydrogenation).[1] | 1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap.[4] 2. Use a fresh batch of reducing agent. 3. Adjust pH to 4-7 with acetic acid.[3] 4. Try a different catalyst or switch to a hydride-based reducing agent. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too strong and not selective.[2] 2. One-pot reaction conditions favor carbonyl reduction. | 1. Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][2] 2. Perform a two-step reaction: form the imine first, then add the reducing agent.[2] |
| Presence of Unreacted Imine in Final Product | 1. Incomplete reduction.[7] 2. Insufficient amount of reducing agent.[7] | 1. Increase reaction time or temperature.[7][8] 2. Add more equivalents of the reducing agent.[7] 3. Consider a more potent reducing system if using a mild one. |
| Formation of Bis-alkylated or Other Side Products | 1. Over-alkylation of the amine product.[2][9] 2. Reaction with other functional groups on the indole ring. | 1. Use a 1:1 stoichiometry of the amine and carbonyl compound. 2. Protect sensitive functional groups on the indole nucleus before the reaction. |
| Difficulty in Product Purification | 1. Similar polarities of the product, starting materials, and byproducts.[7] | 1. Employ acid-base extraction to separate the basic amine product from neutral or acidic impurities.[7][10] 2. Consider derivatization (e.g., Boc protection) to alter polarity for easier separation.[7] 3. If possible, utilize column chromatography. |
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent(s) | Optimal pH | Selectivity for Imine vs. Carbonyl | Key Advantages | Potential Issues |
| NaBH(OAc)₃ (STAB) | DCE, THF, MeCN[11] | N/A (often used with acetic acid) | High | Mild, highly selective, good for one-pot reactions.[1][3] | More expensive than NaBH₄. |
| NaBH₃CN | Methanol, Ethanol[3] | 4-7[1][2] | High | Selective, effective in protic solvents.[1] | Toxic (releases HCN at low pH), requires careful pH control.[1][3] |
| NaBH₄ | Methanol, Ethanol | N/A | Low to Moderate | Inexpensive, powerful.[3] | Can reduce starting aldehyde/ketone, less selective.[2] |
| H₂/Catalyst (Pd, Pt, Ni) | Various (e.g., Ethanol, Ethyl Acetate) | N/A | High | "Green" method, high atom economy.[4] | Catalyst can be deactivated, may require pressure equipment.[1] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the indole derivative (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the amine (1.0-1.2 equiv).[3]
-
If the reaction is slow, a catalytic amount of acetic acid (1-2 equiv for less reactive ketones) can be added.[3]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise to the reaction mixture.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
Step 1: Imine Formation
-
Dissolve the indole derivative (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a suitable solvent like toluene or methanol.[3]
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.[3]
-
Stir the mixture at room temperature or with gentle heating until the formation of the imine is complete (monitor by TLC or NMR).
Step 2: Reduction
-
Cool the reaction mixture containing the imine in an ice bath.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (1.0-1.5 equiv) in methanol or ethanol.[3]
-
Slowly add the NaBH₄ solution to the imine solution.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify as necessary.[3]
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preventing decomposition of Ethyl 5-chloroindole-2-carboxylate during reaction
Welcome to the technical support center for Ethyl 5-chloroindole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to several decomposition pathways, primarily driven by reaction conditions such as temperature, pH, and exposure to air or light. The main pathways include:
-
Decarboxylation: The loss of the carboxylate group at the C2 position to form 5-chloroindole. This is often promoted by high temperatures and the presence of metal catalysts like copper.[1][2][3][4]
-
Hydrolysis: The ethyl ester can be saponified (hydrolyzed) to its corresponding carboxylic acid, 5-chloroindole-2-carboxylic acid, under either acidic or basic conditions.[5][6] This acid is often an intermediate that can then readily undergo decarboxylation.
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of 2-oxindoles and other undesired byproducts.[7] This degradation is often accelerated by exposure to air and light.[8]
-
Acid-Catalyzed Degradation: Indoles are notoriously unstable in strong acidic conditions, which can lead to protonation and subsequent polymerization, resulting in tarry, insoluble materials.[9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[8] It is often supplied as a yellowish to light brown crystalline powder.[10][11] For optimal preservation, store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (4°C).[8][11]
Q3: Is it necessary to protect the indole N-H group during reactions?
A3: While not mandatory for all reactions, protecting the indole nitrogen is a highly effective strategy to prevent decomposition and unwanted side reactions.[9][12] The N-H proton is acidic and the nitrogen itself is nucleophilic. Protection with an electron-withdrawing group, such as Boc (tert-butoxycarbonyl) or a sulfonyl group, can increase the compound's stability towards oxidation and prevent unwanted N-alkylation or other side reactions.[12] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.[9][13]
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound.
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low yield with 5-chloroindole detected as a major byproduct. | Decarboxylation | Lower Reaction Temperature: Decarboxylation is often thermally induced.[2][3] Maintain the lowest possible temperature for the reaction to proceed. Avoid Copper Catalysts: Unless the reaction is a copper-catalyzed decarboxylative coupling, avoid copper salts which are known to promote this process.[1][4] |
| Formation of 5-chloroindole-2-carboxylic acid. | Ester Hydrolysis | Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to prevent water from hydrolyzing the ester. Select Base Carefully: If a base is required, consider non-nucleophilic bases (e.g., DBU, DIPEA) or metal hydrides (e.g., NaH) in anhydrous solvents instead of aqueous bases like NaOH or KOH.[6] |
| Reaction mixture darkens significantly or forms tar. | Oxidation and/or Acid-Catalyzed Polymerization | Maintain Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the experiment to exclude oxygen.[8] Protect from Light: Wrap the reaction flask in aluminum foil.[8] Avoid Strong Acids: Buffer the reaction if possible or use the mildest acidic conditions necessary. Indoles are known to be unstable in strong acid.[9] |
| Multiple unexpected peaks in LC-MS or TLC analysis. | General Instability / Multiple Decomposition Pathways | Protect the Indole Nitrogen: Introduce a protecting group (e.g., Boc, SEM, or tosyl) prior to the main reaction.[9][12][14] This blocks the reactive N-H site and can electronically stabilize the indole ring. The protecting group can be removed in a final step. |
Visual Troubleshooting Guide
The following decision tree can help diagnose and resolve common issues during your experiment.
References
- 1. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.org [mdpi.org]
- 10. Ethyl 5-chloro-2-indolecarboxylate CAS#: 4792-67-0 [amp.chemicalbook.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and scaling up the synthesis of Ethyl 5-chloroindole-2-carboxylate. This valuable intermediate is crucial in the development of various pharmaceutical compounds. This guide addresses common challenges encountered during laboratory and large-scale production, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and step-by-step troubleshooting advice for issues that may arise during the synthesis of this compound, primarily focusing on the Fischer indole synthesis and the Japp-Klingemann reaction as a preceding step.
Low Yield
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge when scaling up the Fischer indole synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Reactants: Ensure the 4-chlorophenylhydrazine and ethyl pyruvate are of high purity. Impurities in the starting materials can lead to side reactions, consuming reactants and complicating purification. Consider recrystallization or distillation of starting materials if purity is questionable.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various Brønsted and Lewis acids can be used, their effectiveness can be substrate-dependent.[1]
-
Troubleshooting: If you are experiencing low yields, consider screening different acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The optimal catalyst may differ between lab-scale and larger-scale reactions due to heat and mass transfer differences.[2]
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion. However, excessive heat or prolonged reaction times can lead to the degradation of the starting materials and the desired product.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). This will help you determine the optimal reaction time to maximize product formation while minimizing degradation. For large-scale reactions, ensure efficient and uniform heating to avoid localized overheating.
-
-
Atmosphere: The reaction may be sensitive to air, leading to oxidative side products.
-
Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of these impurities and improve the overall yield.
-
Side Product Formation
Q2: I am observing multiple spots on my TLC/peaks in my HPLC analysis, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a common issue, particularly during scale-up where reaction conditions can be more difficult to control.
-
Incomplete Reaction: Unreacted 4-chlorophenylhydrazine or ethyl pyruvate may be present.
-
Solution: Ensure optimal reaction time and temperature as determined by in-process monitoring.
-
-
Regioisomers: If an unsymmetrical ketone other than ethyl pyruvate is used, the formation of regioisomers is possible.
-
Polymeric Materials: Indoles can be susceptible to polymerization under strongly acidic conditions.
-
Solution: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures. A gradual addition of the acid at a controlled temperature can also be beneficial on a larger scale.
-
-
Side reactions from Japp-Klingemann: If preparing the hydrazone via the Japp-Klingemann reaction, side products can arise from the diazotization of 4-chloroaniline. In some cases, unexpected substitution of nitro groups by chloride has been observed when using dinitroanilines, suggesting that the stability of the diazonium salt is crucial.[3]
Purification Challenges
Q3: I am struggling with the purification of this compound, especially at a larger scale. What are the recommended methods?
A3: Purification can be a bottleneck in the scale-up process.
-
Crystallization: The most common and scalable method for purifying solid compounds like this compound is crystallization.
-
Solvent Selection: Toluene has been reported as a suitable solvent for the crystallization of this compound.[4] A screening of different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) may be necessary to find the optimal conditions for yield and purity at scale.
-
-
Column Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale purification. It is typically used to remove closely related impurities if crystallization is not effective.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove the acid catalyst and other water-soluble impurities before crystallization. Washing the organic layer with a sodium bicarbonate solution to neutralize the acid, followed by a brine wash, is a standard procedure.[4]
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound, providing a basis for comparison of different synthetic approaches and conditions.
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Indole Derivatives (General)
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 80-100 °C, neat | 70-95 | [1] |
| Zinc chloride (ZnCl₂) | 150-180 °C, neat or in high-boiling solvent | 60-85 | [1] |
| Sulfuric acid (H₂SO₄) | 80-120 °C, in ethanol or acetic acid | 50-80 | [1] |
| p-Toluenesulfonic acid (p-TSA) | 110-140 °C, in toluene (with azeotropic water removal) | 65-90 | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [6] |
| Molecular Weight | 223.66 g/mol | [6] |
| Melting Point | 168 °C | [6] |
| Boiling Point | 375.0 °C | [6] |
| Appearance | Yellow crystalline powder | [7] |
| Storage | Store at 2°C - 8°C, keep dry, protect from light | [6] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (Lab Scale)
This protocol is a general laboratory-scale procedure. For scale-up, careful consideration of heat transfer, mixing, and addition rates is crucial.[2]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Toluene (for crystallization)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1.05 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The hydrazone may precipitate.
-
-
Indolization:
-
To the crude hydrazone mixture, slowly add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%) while cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to reflux. The reaction time will vary depending on the scale and catalyst used (typically 2-6 hours). Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot toluene to yield pure this compound.[4]
-
Protocol 2: Japp-Klingemann Reaction to form the Hydrazone Intermediate
This reaction is an alternative method for preparing the arylhydrazone precursor for the Fischer indole synthesis.[8]
Materials:
-
4-chloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-methylacetoacetate
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Diazotization of 4-chloroaniline:
-
Dissolve 4-chloroaniline (1 equivalent) in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C.
-
After the addition, add a solution of sodium hydroxide to adjust the pH to basic, which facilitates the cleavage of the acetyl group.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Acidify the reaction mixture with hydrochloric acid to precipitate the hydrazone.
-
Filter the solid, wash with water, and dry to obtain the 4-chlorophenylhydrazone of ethyl pyruvate. This can then be used in the Fischer indole synthesis as described in Protocol 1.
-
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.
This technical support center is intended as a guide. All procedures should be carried out by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. For large-scale synthesis, a thorough process safety assessment is mandatory.
References
- 1. aksci.com [aksci.com]
- 2. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. This compound | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloroindole-2-carboxylic acid ethyl ester | 4792-67-0 | C-4600 [biosynth.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity of Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of your reactions. Find answers to frequently asked questions and troubleshoot common experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic functionalization of indole typically C3-selective?
A1: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. This preference is due to the stability of the cationic intermediate (the σ-complex) formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring, making this pathway energetically favorable.[1] In contrast, attack at the C2 position results in a less stable intermediate where the aromaticity of the benzene ring is lost in some resonance structures.[1]
Q2: What are the primary strategies for overcoming the intrinsic C3 selectivity to target other positions?
A2: To override the natural C3 reactivity, several key strategies are employed:
-
Directing Groups: Attaching a directing group to the indole nitrogen (N1) or another position (like C3) is the most powerful strategy. This group can chelate to a transition metal catalyst, delivering it to a specific C-H bond (e.g., C2, C4, or C7) for activation.[1][2][3]
-
Transition Metal Catalysis: Catalysts based on palladium, rhodium, iridium, and copper can enable C-H activation at positions that are otherwise unreactive.[1][4] The choice of metal, ligand, and additives is critical for directing the reaction to the desired position.[5][6][7]
-
Blocking the C3 Position: If the C3 position is already substituted, functionalization is often redirected to the next most reactive site, typically C2.[1]
-
Tuning Reaction Parameters: Solvents, bases, and temperature can significantly influence the regiochemical outcome of a reaction.[1][8][9]
Q3: How can I functionalize the benzene ring (C4-C7) of the indole core?
A3: Functionalizing the benzenoid moiety is challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring.[2][10] The most effective methods rely on directing group-assisted, transition-metal-catalyzed C-H activation.[2][10][11][12] A directing group installed on the indole nitrogen (N1) or at the C3 position can position the metal catalyst in proximity to the C4, C5, C6, or C7 C-H bonds, enabling selective functionalization.[2][13]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: My reaction yields a mixture of C2 and C3 isomers in a transition-metal-catalyzed arylation/alkenylation.
Question: I am trying to achieve C2-selective functionalization but am getting a significant amount of the C3-isomer. How can I improve C2 selectivity?
Answer: Achieving high C2 selectivity requires overriding the strong intrinsic preference for C3. Here are several parameters to investigate:
-
Cause 1: Ineffective Ligand or Catalyst System.
-
Solution: The ligand is crucial for determining regioselectivity. For palladium-catalyzed reactions, a ligand-enabled switch of the regioselectivity-determining step can provide excellent control.[5][6] Screen different phosphine or N-heterocyclic carbene (NHC) ligands. In some systems, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed specifically to achieve high C2 selectivity in oxidative Heck reactions.[5][6]
-
-
Cause 2: Suboptimal Base or Additives.
-
Solution: The choice of base can dramatically switch the regiochemical outcome. For palladium-catalyzed arylations of N-H indoles, switching the magnesium base can flip the selectivity between C2 and C3.[14] For oxidative couplings, the choice of oxidant, such as AgOAc for C2-arylation versus Cu(OAc)₂ for C3-arylation, can also control the outcome.[9]
-
-
Cause 3: Inappropriate Solvent.
-
Cause 4: N-Protecting/Directing Group is Not Optimal.
-
Solution: For N-substituted indoles, the group on the nitrogen dictates the outcome. Bulky N-protecting groups can sterically hinder the C2 and C7 positions.[1] In nickel-catalyzed dearomative arylboration, simply changing the N-protecting group (and its carbonyl orientation) can switch the reaction from C2 to C3 borylation.[15]
-
A logical workflow for troubleshooting this issue is presented below.
Problem 2: My C-H functionalization reaction on the indole benzene ring (C4-C7) is low-yielding or non-selective.
Question: I am using a directing group strategy to target the C4 position, but the reaction is not working well. What should I try?
Answer: Functionalization of the C4-C7 positions is inherently difficult and highly dependent on the successful coordination of a directing group with the catalyst.
-
Cause 1: Poor Directing Group-Catalyst Chelation.
-
Solution: The chosen directing group may not be optimal for the catalyst system. Readily available and removable groups like pivaloyl (for C4) or pyrimidyl (for C2/C7) are common starting points.[2] Sometimes a transient directing group, such as glycine, can be effective for C4-arylation.[2] Experiment with different directing groups known to be effective for your target position and catalyst (e.g., Pd, Rh, Ir).
-
-
Cause 2: Incorrect Catalyst System.
-
Solution: Different metals and ligands have distinct preferences. For C4-alkenylation of unprotected indoles, a rhodium catalyst like [RhCp*Cl2]2 with AgSbF₆ and Cu(OAc)₂ has been shown to be effective.[2] For C4-arylation, palladium catalysts are more common.[2] If a palladium system fails, consider screening rhodium or iridium catalysts.
-
-
Cause 3: Steric or Electronic Mismatch.
-
Solution: The electronics of your indole substrate can impact reactivity. Electron-donating groups generally show higher reactivity in C4-arylation compared to electron-withdrawing groups.[2] Also, consider steric hindrance near the target C-H bond which might prevent the catalyst from accessing the site.
-
The mechanism by which directing groups operate is visualized below.
Data Tables for Method Comparison
The following tables summarize quantitative data for different regioselective indole functionalization reactions to facilitate comparison and method selection.
Table 1: Comparison of Conditions for C2 vs. C3 Arylation
| Position | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Ref |
| C2 | Pd(OAc)₂ / PPh₃ | MgO | Dioxane | 150 | ~70-90 | >98:2 C2:C3 | [14] |
| C3 | Pd(OAc)₂ / IMes | Mg(OtBu)₂ | Dioxane | 100 | ~80-95 | >2:98 C2:C3 | [14] |
| C2 | Pd(TFA)₂ / SOHP Ligand | Ag₂CO₃ | Dioxane | 120 | 81 | 96:4 C2:C3 | [5] |
| C3 | Pd(TFA)₂ / No Ligand | Ag₂CO₃ | Dioxane | 120 | 85 | 4:96 C2:C3 | [5] |
Table 2: Conditions for Functionalization of the Indole Benzene Ring
| Position | Reaction Type | Catalyst / Additives | Directing Group | Solvent | Temp (°C) | Yield (%) | Ref |
| C4 | Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | None (N-H) | DCE | 110 | 51 | [2] |
| C4 | Arylation | Pd(OAc)₂ / AgTFA | Glycine (transient) | AcOH/HFIP/H₂O | 110 | 45-92 | [2] |
| C4 | Arylation | Pd(PPh₃)₂Cl₂ / Ag₂O / DBU | C3-Pivaloyl | Toluene | 80 | 58-83 | [2] |
| C5 | Arylation | CuTc / dtpby | C3-Pivaloyl | DCM | 40 | 33-68 | [2] |
| C7 | Arylation | Pd(OAc)₂ / SPhos | N-SO₂Ph | K₂CO₃ | Dioxane | 80 | >95:5 C7:other |
Key Experimental Protocols
Below are representative, detailed methodologies for common regioselective functionalization reactions. Always refer to the original literature for substrate-specific optimizations.
Protocol 1: Palladium-Catalyzed C2-Alkylation of N-H Indoles
This protocol is adapted from palladium/norbornene co-catalyzed methods for the direct alkylation at the C2 position.[16]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1H-Indole (1.0 equiv), Pd(OAc)₂ (5 mol%), norbornene (30 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent and Reagents: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous, degassed 1,4-dioxane.
-
Reactant Addition: Add the primary alkyl bromide (1.5 equiv) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 70-90 °C. Stir vigorously for 14-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2-alkyl-1H-indole.
Protocol 2: Directing Group-Assisted C4-Arylation of Indoles
This protocol uses a removable C3-directing group for palladium-catalyzed C4-arylation.[2]
-
Preparation: To an oven-dried Schlenk tube, add the 3-pivaloyl-indole substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (10 mol%), Ag₂O (2.0 equiv), and DBU (2.0 equiv).
-
Solvent and Reagents: Evacuate and backfill the tube with Argon. Add the aryl iodide (1.2 equiv) followed by anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80 °C for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to obtain the C4-arylated product. The pivaloyl group can be subsequently removed under basic conditions if desired.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective direct arylation of indoles on the benzenoid moiety - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of Substituted Indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted indole-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of an indole-2-carboxylate is failing or giving very low yields. What are the common causes?
A1: The Fischer indole synthesis can be sensitive to substitution patterns. Electron-donating substituents on the phenylhydrazine can lead to N-N bond cleavage, which competes with the desired[1][1]-sigmatropic rearrangement.[2][3] Additionally, steric hindrance from bulky substituents on either the phenylhydrazine or the pyruvate starting material can impede the reaction. The choice of acid catalyst and reaction conditions are also critical; commonly used acids include zinc chloride, polyphosphoric acid (PPA), or Brønsted acids like HCl and acetic acid.[4][5] In some cases, the reaction may fail altogether, producing byproducts like aniline and 3-methylindole.[3]
Q2: I am observing significant decarboxylation of my indole-2-carboxylic acid product. How can I prevent this?
A2: Indole-2-carboxylic acids are prone to decarboxylation, especially at elevated temperatures.[4][6] This is often a desired step to obtain 2-unsubstituted indoles but can be a significant side reaction if the carboxylic acid is the target molecule. To minimize decarboxylation, it is crucial to avoid excessive heat during reaction work-up and purification. Some improved procedures for decarboxylation utilize quinoline as a solvent at high temperatures or microwave thermolysis, which highlights the thermal instability of these compounds.[1][7] If the indole-2-carboxylate ester is synthesized, hydrolysis to the carboxylic acid should be performed under mild conditions.
Q3: What are the best conditions for hydrolyzing an ethyl or methyl indole-2-carboxylate to the corresponding carboxylic acid without side reactions?
A3: Alkaline hydrolysis is a common method for converting indole-2-carboxylate esters to the carboxylic acid.[4] However, harsh conditions can lead to decarboxylation or other side reactions. Mild alkaline hydrolysis using reagents like lithium hydroxide (LiOH) in a mixture of solvents such as aqueous dimethoxyethane can be effective.[8] The reaction temperature should be kept as low as possible to achieve a reasonable reaction rate while minimizing degradation of the product. It's also important to carefully neutralize the reaction mixture during work-up to precipitate the carboxylic acid.
Q4: Purification of my substituted indole-2-carboxylate is proving difficult. What strategies can I employ?
A4: Purification challenges often arise from the presence of closely related byproducts or starting materials. Column chromatography on silica gel is a standard method.[1] The choice of eluent system is critical and may require careful optimization. For instance, a mixture of ether and hexanes has been used successfully.[1] In cases where the product is a solid, recrystallization from a suitable solvent like ethanol can be an effective purification technique.[9] If purification by chromatography is challenging due to similar polarities of the components, converting the carboxylic acid to a salt or protecting the indole nitrogen might alter its chromatographic behavior sufficiently for separation.
Q5: I am struggling with N-alkylation of my indole-2-carboxylate. What are the key considerations?
A5: N-alkylation of indole-2-carboxylates can be challenging. The use of a strong base is typically required to deprotonate the indole nitrogen. However, the choice of base and solvent is crucial. For example, using sodium methoxide (NaOMe) in methanol can lead to transesterification of an ethyl ester to the methyl ester instead of N-alkylation.[9] Successful N-alkylation has been achieved using aqueous potassium hydroxide (KOH) in acetone.[10] The amount of base and water can be adjusted to favor either the N-alkylated ester or the N-alkylated acid.[10]
Troubleshooting Guides
Guide 1: Fischer Indole Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of indole-2-carboxylate | - Inappropriate acid catalyst. - Electron-donating groups on the phenylhydrazine leading to N-N bond cleavage.[2][3] - Steric hindrance. - Reaction temperature is too low or too high. | - Screen different Lewis acids (e.g., ZnCl₂, BF₃) or Brønsted acids (e.g., PPA, HCl, AcOH).[5] - If possible, start with a phenylhydrazine that has less electron-donating substituents. - If steric hindrance is an issue, consider alternative synthetic routes. - Optimize the reaction temperature. Microwave irradiation can sometimes improve yields.[5] |
| Formation of aniline and other byproducts | - Heterolytic N-N bond cleavage is outcompeting the desired[1][1]-sigmatropic rearrangement.[2][3] | - Switch to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) which can sometimes favor the desired pathway.[2] - Modify the substituents on the starting materials if possible to disfavor the cleavage pathway. |
| Difficulty isolating the product | - The product may be unstable under the reaction or work-up conditions. - Complex mixture of products. | - Perform the reaction under milder conditions if possible. - Ensure the work-up is performed quickly and at a low temperature. - Utilize careful column chromatography for purification, potentially with a gradient elution. |
Experimental Protocol: Fischer Synthesis of Ethyl Indole-2-carboxylate
This protocol is adapted from a general procedure.[4]
-
Preparation of Phenylhydrazone: Pyruvic acid is reacted with phenylhydrazine in a suitable solvent like ethanol to form the corresponding phenylhydrazone. The product is typically isolated by filtration after precipitation.
-
Cyclization: The dried phenylhydrazone is mixed with a catalyst, such as zinc chloride, and heated. The reaction temperature and time are critical and need to be optimized for the specific substrate.
-
Work-up: After cooling, the reaction mixture is treated with water and extracted with an organic solvent like ether or ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for Fischer indole synthesis.
Guide 2: Reissert Indole Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial condensation step | - The base used may not be strong enough. - Incomplete reaction. | - Potassium ethoxide has been reported to give better results than sodium ethoxide.[11] - Ensure anhydrous conditions as the base is moisture-sensitive. - Increase reaction time or temperature moderately. |
| Inefficient reductive cyclization | - The reducing agent is not effective for the specific substrate. - Formation of side products. | - Several reducing systems can be employed, including zinc in acetic acid, ferrous sulfate and ammonia, or sodium dithionite.[6][11][12] Experiment with different reducing agents. - Control the temperature of the reduction carefully, as it can be exothermic. |
| Unwanted ester hydrolysis during reductive cyclization | - Using zinc in acetic acid can lead to the hydrolysis of the ester to the carboxylic acid.[13] | - If the ester is the desired product, consider a milder reducing agent that does not promote hydrolysis, such as catalytic hydrogenation (e.g., Pd/C) under neutral conditions.[13] |
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid
This protocol is based on the classical Reissert synthesis.[6][11][12]
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., dry ether or ethanol). This forms ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The resulting pyruvate derivative is subjected to reductive cyclization. A common method involves using ferrous sulfate and ammonia or zinc dust in acetic acid. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization.
-
Isolation: The indole-2-carboxylic acid product is typically isolated by acidifying the reaction mixture to precipitate the product, which is then collected by filtration and washed.
-
Purification: The crude product can be purified by recrystallization.
Decision Tree for Reissert Synthesis Product Outcome
Caption: Decision tree for product outcome in Reissert synthesis.
Guide 3: Palladium-Catalyzed Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Buchwald-Hartwig amination | - Inactive catalyst or inappropriate ligand. - Wrong choice of base or solvent. - Deactivation of the catalyst. | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos). - Common bases include Cs₂CO₃ or K₃PO₄. Solvents like dioxane or toluene are often used.[14] - Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Side reactions in C-H activation/amination | - Competing reaction pathways. - Harsh reaction conditions. | - Optimize the reaction temperature; lower temperatures may favor the desired C-H amination over side reactions.[15] - Adjusting the solvent system, for example by introducing a co-solvent like toluene, can improve yields.[15] |
| Difficulty with N-arylation of indole-2-carboxylic acids | - Decarboxylation of the starting material under reaction conditions. | - Copper-catalyzed decarboxylative N-arylation has been developed as an alternative, where decarboxylation is part of the desired reaction pathway to form N-aryl indoles.[16] If the indole-2-carboxylic acid moiety is to be retained, milder coupling conditions need to be explored. |
Experimental Protocol: Buchwald-Hartwig Amination for 3-Substituted Indole-2-carboxylates
This is a general procedure based on modern cross-coupling methods.[14][17]
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-bromoindole-2-carboxylate, the amine coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).
-
Solvent and Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is heated to the desired temperature (e.g., 110 °C) with stirring for the required time (typically 2-4 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Logical Flow for Optimizing Buchwald-Hartwig Amination
Caption: Optimization workflow for Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative 13C NMR Spectral Analysis of Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-chloroindole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to aid researchers in the structural elucidation and quality control of this and related indole derivatives. For comparative purposes, the spectral data of the closely related compound, Ethyl 5-iodo-1H-indole-3-carboxylate, is presented alongside, highlighting the influence of the halogen substituent on the chemical shifts of the indole scaffold.
Chemical Structure and Carbon Numbering
The chemical structure of this compound is depicted below, with each carbon atom numbered to facilitate the assignment of 13C NMR signals.
Structure of this compound with carbon numbering.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a comparative indole derivative. The data for this compound is based on spectral information available in public databases, while the data for the comparative compound is sourced from peer-reviewed literature.
| Carbon Atom | This compound (Predicted, ppm) | Ethyl 5-iodo-1H-indole-3-carboxylate (Experimental, ppm) |
| C2 | ~128 | 106.0 |
| C3 | ~103 | 133.2 |
| C3a | ~129 | 128.2 |
| C4 | ~122 | 128.9 |
| C5 | ~125 | 85.8 |
| C6 | ~121 | 130.5 |
| C7 | ~113 | 114.9 |
| C7a | ~135 | 135.6 |
| C=O | ~161 | 164.1 |
| -OCH2- | ~61 | 59.3 |
| -CH3 | ~14 | 14.5 |
Note: The chemical shifts for this compound are estimated based on typical values for substituted indoles and publicly available spectral data previews. The experimental data for Ethyl 5-iodo-1H-indole-3-carboxylate is provided for comparative purposes to illustrate the effect of a halogen substituent at the C5 position.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
-
Tuning and Matching: The probe is tuned to the 13C frequency to ensure optimal signal detection.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used.
-
Acquisition Time: The time for which the signal is recorded (typically 1-2 seconds).
-
Relaxation Delay: A delay between pulses to allow the nuclei to return to their equilibrium state (typically 1-5 seconds).
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The acquired time-domain signal (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the 13C NMR data.
Workflow for 13C NMR spectral analysis.
A Comparative Guide to the Bioactivity of 5-Chloroindole and 5-Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Halogenation at the 5-position of the indole ring has been a key strategy to modulate the physicochemical and biological properties of these molecules. This guide provides a comprehensive comparison of the bioactivity of 5-chloroindole and 5-fluoroindole derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Executive Summary
Both 5-chloroindole and 5-fluoroindole derivatives have demonstrated significant potential as therapeutic agents. The choice between a chloro or fluoro substituent can profoundly influence the bioactivity profile of the resulting compound.
-
Anticancer Activity: 5-Chloroindole derivatives have been extensively studied as potent inhibitors of key cancer-related kinases such as EGFR and BRAF.[1][2] In contrast, while 5-fluoroindole derivatives also exhibit cytotoxic effects against various cancer cell lines, their development as kinase inhibitors is an emerging area of research.[3]
-
Antimicrobial Activity: Direct comparative studies have shown that 5-fluoroindole can be significantly more potent than 5-chloroindole against certain bacterial strains, such as Mycobacterium tuberculosis.[4][5] However, both classes of compounds exhibit a broad spectrum of antimicrobial activity.
-
Enzyme Inhibition: Beyond cancer-related kinases, derivatives of both scaffolds have been explored as inhibitors of other enzymes. For example, 5-fluoro-2-oxindole derivatives have been identified as potential α-glucosidase inhibitors for the management of diabetes.
This guide will delve into the quantitative data supporting these observations, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of selected 5-chloroindole and 5-fluoroindole derivatives.
Table 1: Anticancer Activity of 5-Chloroindole and 5-Fluoroindole Derivatives
| Compound Class | Derivative | Cancer Cell Line | Assay Type | IC₅₀/GI₅₀ (µM) | Reference |
| 5-Chloroindole | 5-chloro-indole-2-carboxylate derivative (3e) | Panc-1 (Pancreatic) | Antiproliferative | 0.029 | [1] |
| 5-chloro-indole-2-carboxylate derivative (3e) | MCF-7 (Breast) | Antiproliferative | 0.031 | [1] | |
| 5-chloro-indole-2-carboxylate derivative (3e) | A-549 (Lung) | Antiproliferative | 0.032 | [1] | |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | Growth Inhibition | 7.1 | [6] | |
| 5-Fluoroindole | 5-Fluoroindole-3-acetic acid (with peroxidase) | MCF7 (Breast) | Cytotoxicity | ~10 (estimated for 90-99% cell kill) | [3] |
| 5-Fluoroindole-3-acetic acid (with peroxidase) | HT29 (Colon) | Cytotoxicity | ~10 (estimated for 90-99% cell kill) | [3] | |
| 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin | Various | Cytotoxicity | Not specified | [4] |
Note: Direct comparison of anticancer activity is challenging due to the different derivatives and assay conditions used in various studies. However, the data indicates that potent anticancer agents have been developed from both scaffolds.
Table 2: Antimicrobial Activity of 5-Chloroindole vs. 5-Fluoroindole
| Compound | Target Organism | Assay Type | MIC (µM) | Reference |
| 5-Chloroindole | Mycobacterium tuberculosis H37Rv | REMA | >263.9 | [4][5] |
| Uropathogenic Escherichia coli | Broth Microdilution | 75 µg/mL | [7] | |
| Vibrio parahaemolyticus | Broth Microdilution | 50 µg/mL | [8] | |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | 4.7 | [4][5] |
| Vibrio parahaemolyticus | Broth Microdilution | >200 µg/mL | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.
Table 3: Enzyme Inhibitory Activity of 5-Chloroindole and 5-Fluoroindole Derivatives
| Compound Class | Derivative | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
| 5-Chloroindole | m-piperidinyl derivative (3e) | EGFR | Kinase Inhibition | 68 | [9] |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | Kinase Inhibition | 74 | [9] | |
| m-piperidinyl derivative (3e) | BRAFV600E | Kinase Inhibition | 35 | [2] | |
| 5-Fluoroindole | 5-Fluoroindole-2-carboxylic acid | APE1 | Enzyme Inhibition | 10,000 | |
| 5-fluoro-2-oxindole derivative (3f) | α-Glucosidase | Enzyme Inhibition | 35,830 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]
-
Compound Treatment: Serial dilutions of the test compounds (5-chloroindole or 5-fluoroindole derivatives) are prepared in cell culture medium and added to the wells. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[10]
-
Formazan Solubilization: A solubilization solution (e.g., acidic isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 540 and 590 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Kinase Inhibition Assay (e.g., EGFR, BRAF)
Kinase inhibition assays are performed to determine the potency of compounds in inhibiting the activity of specific kinases.
-
Reagent Preparation: The kinase (e.g., recombinant human EGFR or BRAF), a substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the kinase in the wells of a microplate.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP and substrate mixture. The plate is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or by using specific antibodies that recognize the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[2]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these compounds and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Ethyl 5-chloroindole-2-carboxylate: A Comparative Guide
This guide provides a detailed mass spectrometry analysis of Ethyl 5-chloroindole-2-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. Through a comparative approach with related molecules, this document offers insights into its fragmentation patterns and outlines the experimental protocols for its analysis.
Introduction to Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of drug development and chemical research, it is an indispensable tool for compound identification, purity assessment, and structural elucidation. The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint" that can be used to identify it and understand its chemical properties.
This guide focuses on the electron ionization (EI) mass spectrometry of this compound. We will compare its fragmentation behavior with two related compounds: Ethyl 4-chlorobenzoate, a simpler aromatic chloro-ester, and Ethyl indole-2-carboxylate, its non-chlorinated analog. This comparative analysis will highlight the influence of the chloro- and indole- moieties on the fragmentation pathways.
Comparative Mass Spectral Data
The following tables summarize the key mass spectral data for this compound and its two comparator compounds.
Table 1: Key Mass Spectral Peaks for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 223.66 g/mol | PubChem[1] |
| Major Ions (m/z) | ||
| 223 (Molecular Ion) | 2nd Highest Abundance | PubChem[1] |
| 179 | 3rd Highest Abundance | PubChem[1] |
| 177 (Base Peak) | Highest Abundance (100%) | PubChem[1] |
Table 2: Mass Spectral Data for Ethyl 4-chlorobenzoate
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 186 | 5.3 | [M+2]⁺• (with ³⁷Cl) |
| 184 | 15.8 | [M]⁺• (with ³⁵Cl) |
| 158 | 10.9 | [M - C₂H₄]⁺• |
| 141 | 33.3 | [M - OC₂H₅]⁺ (with ³⁷Cl) |
| 139 | 100.0 | [M - OC₂H₅]⁺ (with ³⁵Cl) |
| 113 | 9.8 | [C₆H₄Cl]⁺ |
| 111 | 29.8 | [C₆H₄Cl]⁺ |
| 75 | 17.5 | [C₆H₃]⁺ |
Source: NIST WebBook, ChemicalBook[2][3]
Table 3: Mass Spectral Data for Ethyl indole-2-carboxylate
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 189 | 65.0 | [M]⁺• |
| 161 | 15.0 | [M - C₂H₄]⁺• |
| 144 | 100.0 | [M - OC₂H₅]⁺ |
| 116 | 40.0 | [C₈H₆N]⁺ |
| 89 | 25.0 | [C₇H₅]⁺ |
Source: NIST WebBook[4]
Fragmentation Pathways and Mechanisms
The fragmentation of these esters under electron ionization typically involves several key pathways, including the loss of the ethoxy group, elimination of ethylene, and cleavages within the aromatic ring system.
This compound Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion at m/z 223 is observed. The base peak at m/z 177 corresponds to the loss of the ethoxy radical (•OC₂H₅). The presence of the chlorine atom is evident from the isotopic peak at m/z 179.
Caption: Proposed fragmentation of this compound.
Comparison of Fragmentation Pathways
The fragmentation patterns of the three compounds reveal the influence of their structural differences.
-
Loss of Ethoxy Group: All three compounds show a prominent peak corresponding to the loss of the ethoxy radical, leading to the formation of a stable acylium ion. This is a characteristic fragmentation pathway for ethyl esters.
-
Influence of the Chloro Group: In this compound and Ethyl 4-chlorobenzoate, the presence of chlorine is confirmed by the characteristic M+2 isotopic pattern for fragments containing the chlorine atom.
-
Influence of the Indole Moiety: The fragmentation of the indole-containing compounds is more complex than that of the simple benzoate ester, with additional fragmentation pathways involving the indole ring system.
Experimental Protocols
The following is a general protocol for the mass spectrometry analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
A. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
C. Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
-
Propose fragmentation pathways based on the observed ions and known fragmentation rules for similar compounds.
Experimental Workflow Diagram
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry analysis of this compound reveals a characteristic fragmentation pattern dominated by the loss of the ethoxy group. Comparison with Ethyl 4-chlorobenzoate and Ethyl indole-2-carboxylate highlights the distinct contributions of the chloro substituent and the indole ring to the overall mass spectrum. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this compound using mass spectrometry.
References
A Comparative Guide to the X-ray Crystallography of Ethyl 5-chloroindole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystallographic data of Ethyl 5-chloroindole-2-carboxylate, a significant heterocyclic compound utilized in the synthesis of various pharmaceutical agents. The structural insights gleaned from X-ray crystallography are pivotal for understanding its chemical behavior and for the rational design of novel therapeutics. This document summarizes key experimental data, outlines the methodologies for crystal structure determination, and presents a logical workflow for such analyses.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for Ethyl 5-chloro-2-indolecarboxylate (C₁₁H₁₀ClNO₂), providing a basis for comparison with its derivatives and other related structures.[1]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₀ClNO₂ |
| Formula Weight | 223.65 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Unit Cell Dimensions | |
| a | 10.570(3) Å |
| b | 5.617(2) Å |
| c | 18.091(5) Å |
| α | 90° |
| β | 105.681(4)° |
| γ | 90° |
| Volume | 1034.0(5) ų |
| Z | 4 |
| Temperature | 153(2) K |
| Wavelength | 0.71073 Å |
| Calculated Density | 1.437 Mg/m³ |
| Absorption Coefficient | 0.35 mm⁻¹ |
| F(000) | 464 |
| Final R indices [I>2sigma(I)] | R1 = 0.0397, wR2 = 0.1072 |
| R indices (all data) | R1 = 0.0519, wR2 = 0.1134 |
Experimental Protocols
The determination of the crystal structure of this compound and its derivatives typically follows a standardized workflow in small-molecule X-ray crystallography.[2][3]
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For indole derivatives, slow evaporation of a saturated solution is a common crystallization technique. Solvents such as ethanol, ethyl acetate, or mixtures with hexane are often employed.[4] The quality of the crystal directly impacts the resolution and accuracy of the resulting structure.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a CCD or CMOS detector.[5] The crystal is maintained at a low temperature (e.g., 153 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[1] X-rays are typically generated from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54056 Å) source.[1][6] The diffraction data are collected as a series of frames at different crystal orientations.
3. Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections. This step involves indexing the diffraction pattern to determine the unit cell parameters and space group. The integrated intensities are then corrected for various experimental factors, including Lorentz and polarization effects, and absorption.
4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final model is validated by examining the R-factors, the goodness-of-fit, and the residual electron density map.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for small-molecule X-ray crystallography, from sample preparation to the final structural analysis.
References
Comparative study of different synthetic routes to Ethyl 5-chloroindole-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of Ethyl 5-chloroindole-2-carboxylate, a key building block for various pharmacologically active compounds, is of paramount importance. This guide provides an objective comparison of several prominent synthetic routes to this indole derivative, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
This comparative study explores a range of established and modern synthetic strategies, including the Fischer Indole Synthesis, the Reissert-Henze Reaction, the Leimgruber-Batcho Synthesis, the Hemetsberger-Knittel Synthesis, the Gassman Indole Synthesis, and a microwave-assisted approach. Each method is evaluated based on its reaction conditions, yields, and substrate scope, with quantitative data summarized for ease of comparison.
Executive Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Reaction Time |
| Fischer Indole Synthesis | 4-Chlorophenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA) | Moderate | Several hours |
| Reissert-Henze Reaction | 4-Chloro-2-nitrotoluene, Diethyl oxalate | Sodium ethoxide, Fe/CH₃COOH or H₂/Pd-C | ~65% (for analogue) | Multi-step |
| Leimgruber-Batcho Synthesis | 4-Chloro-2-nitrotoluene | DMFDMA, Pyrrolidine, H₂/Pd-C or Fe/CH₃COOH | High (for 5-chloroindole) | Multi-step |
| Hemetsberger-Knittel Synthesis | 4-Chlorobenzaldehyde, Ethyl azidoacetate | Sodium ethoxide, Heat (thermal decomposition) | Typically >70% (general) | Multi-step |
| Gassman Indole Synthesis | 4-Chloroaniline, Ethyl 2-(methylthio)acetoacetate | t-BuOCl, Triethylamine | Good (general) | One-pot, low temp. |
| Microwave-Assisted Synthesis | 2-Bromo-4-chloroaniline, Ethyl propiolate | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Microwave irradiation | 85% | 30 minutes |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations of the discussed synthetic routes.
Caption: Fischer Indole Synthesis Workflow.
Caption: Reissert-Henze Reaction Pathway.
Caption: Leimgruber-Batcho Synthesis Overview.
Caption: Microwave-Assisted Synthesis Route.
Detailed Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for indole formation.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Experimental Protocol:
-
Hydrazone Formation: To a solution of 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: The reaction mixture is then treated with a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid. The mixture is heated to 80-100 °C for several hours.
-
Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Reissert-Henze Reaction
The Reissert-Henze reaction provides a route to indole-2-carboxylic acids and their esters from o-nitrotoluenes.[2]
Experimental Protocol (adapted for the target molecule):
-
Condensation: 4-Chloro-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) are added to a solution of sodium ethoxide (1.5 equivalents) in absolute ethanol at 0 °C. The mixture is stirred at room temperature overnight.
-
Work-up of Pyruvate: The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated ethyl (4-chloro-2-nitrophenyl)pyruvate is filtered, washed with water, and dried.
-
Reductive Cyclization: The crude pyruvate is dissolved in a mixture of acetic acid and ethanol. Iron powder (excess) is added portion-wise, and the mixture is heated at reflux for 2-4 hours. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
-
Isolation and Purification: The reaction mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Leimgruber-Batcho Synthesis
This method is a versatile and high-yielding route to indoles from o-nitrotoluenes.[3]
Experimental Protocol (adapted for 5-chloroindole, followed by esterification):
-
Enamine Formation: A mixture of 4-chloro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.5 equivalents), and pyrrolidine (1.5 equivalents) in DMF is heated at 100-120 °C for several hours.[4] The solvent and excess reagents are removed under reduced pressure to yield the crude enamine.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalyst such as 10% Pd/C is added, and the mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete. Alternatively, reduction with iron in acetic acid can be used.[4]
-
Work-up: The catalyst is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give 5-chloroindole.
-
Esterification: The resulting 5-chloroindole would then need to be carboxylated at the 2-position and subsequently esterified to obtain the final product. This adds extra steps to the synthesis.
Hemetsberger-Knittel Synthesis
This synthesis involves the thermal decomposition of an α-azido-cinnamic ester to form an indole-2-carboxylate.[5]
Experimental Protocol (general procedure):
-
Azidocinnamate Formation: 4-Chlorobenzaldehyde (1 equivalent) is condensed with ethyl azidoacetate (1.1 equivalents) in the presence of a base like sodium ethoxide in ethanol at low temperature (e.g., 0 °C).
-
Thermal Cyclization: The resulting ethyl α-azido-4-chlorocinnamate is isolated and then heated in a high-boiling solvent such as xylene or decalin (typically 140-180 °C) until the evolution of nitrogen ceases.
-
Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization.
Gassman Indole Synthesis
The Gassman synthesis is a one-pot method for producing indoles from anilines.
Experimental Protocol (general procedure):
-
Chloramine Formation: A solution of 4-chloroaniline (1 equivalent) in a chlorinated solvent (e.g., dichloromethane) is cooled to -78 °C. tert-Butyl hypochlorite (1 equivalent) is added dropwise to form the N-chloroaniline.
-
Sulfonium Salt Formation: Ethyl 2-(methylthio)acetoacetate (1 equivalent) is added to the cold solution.
-
Rearrangement and Cyclization: Triethylamine (2 equivalents) is added, and the reaction is allowed to warm to room temperature. The reaction proceeds through a[2][6]-sigmatropic rearrangement followed by cyclization.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography. The 3-methylthio group can be removed by treatment with Raney nickel if desired.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[7]
Experimental Protocol:
-
Reaction Setup: A mixture of 2-bromo-4-chloroaniline (1 mmol), ethyl propiolate (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and triethylamine (2 mmol) in a suitable solvent (e.g., DMF) is placed in a microwave reactor vessel.
-
Microwave Irradiation: The reaction mixture is irradiated in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short period (e.g., 30 minutes).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound in high yield (85%).[7]
Concluding Remarks
The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment available.
-
The Fischer Indole Synthesis is a classic and well-established method, though yields can be moderate.
-
The Reissert-Henze and Leimgruber-Batcho syntheses offer good yields but are multi-step processes. The Leimgruber-Batcho synthesis is particularly advantageous for its high yields in the formation of the indole core.
-
The Hemetsberger-Knittel and Gassman syntheses provide alternative one-pot or thermally induced pathways, with the Gassman route being notable for its mild conditions.
-
The Microwave-Assisted Synthesis stands out for its remarkably short reaction time and high yield, making it an excellent choice for rapid synthesis and library generation, provided the necessary equipment is available.
For researchers prioritizing speed and efficiency, the microwave-assisted approach appears to be the most promising. For larger-scale synthesis where cost and traditional equipment are primary considerations, the Leimgruber-Batcho or Reissert-Henze routes may be more suitable, despite being more labor-intensive. Further optimization of each of these routes for the specific synthesis of this compound could potentially lead to even more efficient and cost-effective production methods.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. journalijar.com [journalijar.com]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Guide to Indole-2-Carboxamides
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, indole-2-carboxamides have emerged as a particularly promising class of molecules demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comprehensive comparison of various indole-2-carboxamide derivatives, supported by experimental data, to aid in the evaluation and future development of these potent compounds.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with various biological targets implicated in cancer progression.[1][2] This guide will delve into the cytotoxic effects of these compounds, their mechanisms of action, and the experimental protocols used to elucidate their therapeutic potential.
Comparative Antiproliferative Activity
The antiproliferative efficacy of indole-2-carboxamides has been extensively evaluated against numerous human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for representative compounds from various studies, offering a quantitative comparison of their potency.
Table 1: Antiproliferative Activity of Thiazolyl-Indole-2-Carboxamide Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | Other Cell Lines IC50 (µM) | Reference Compound |
| 6i | 6.10 ± 0.4 | - | Dasatinib (46.83–60.84 µM) |
| 6v | 6.49 ± 0.3 | - | Doxorubicin (4.17–5.57 µM) |
| 6a | 37.25–65.37 | Active against normal cell line WI-38 (18.21 µM) | - |
Source: ACS Omega[1]
Table 2: Antiproliferative Activity of Indole-2-Carboxamide Derivatives as EGFR/CDK2 Dual Inhibitors
| Compound | Mean GI50 (µM) | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) | Reference Compound |
| 5d | 1.50 | - | - | - | Doxorubicin (GI50 = 1.10 µM) |
| 5e | 0.95 | 0.95 | 0.80 | 1.00 | Doxorubicin (IC50: A-549=1.20, MCF-7=0.90, Panc-1=1.40 µM) |
| 5h | - | - | - | - | - |
| 5i | - | - | - | - | - |
| 5j | - | - | - | - | - |
| 5k | - | - | - | - | - |
Source: Pharmaceuticals (Basel)[3][4]
Table 3: Antiproliferative Activity of Indole-2-Carboxamides as Multi-Target Kinase Inhibitors
| Compound | Mean GI50 (nM) | Cancer Cell Lines Tested | Reference Compound |
| Va | 26 | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | Erlotinib (GI50 = 33 nM) |
| Ve | 48 | A549, MCF-7, Panc-1, HT-29 | Erlotinib |
| Vf | - | A549, MCF-7, Panc-1, HT-29 | Erlotinib |
| Vg | 31 | A549, MCF-7, Panc-1, HT-29 | Erlotinib |
| Vh | 37 | A549, MCF-7, Panc-1, HT-29 | Erlotinib |
Source: MDPI[5]
Table 4: Antiproliferative Activity of Primaquine–Indole Carboxamides
| Compound | LNCaP (Prostate) IC50 (µM) | MDA-MB-453 (Breast) IC50 (µM) | Reference Compound |
| PQ | high to low micromolar | high to low micromolar | - |
| Compound 2 | More potent than PQ | ~1.7-fold less potent than PQ | - |
Source: MDPI[6]
Mechanisms of Action: Targeting Key Cancer Pathways
Indole-2-carboxamides exert their antiproliferative effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
1. Kinase Inhibition: A significant number of indole-2-carboxamides function as inhibitors of key oncogenic kinases.[2]
-
EGFR, VEGFR-2, and BRAF V600E Inhibition: Certain derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF V600E mutant kinase, all of which are critical drivers in various cancers.[5][7] For instance, compound Va was found to be a more potent EGFR inhibitor than the reference drug erlotinib.[5]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Some indole-2-carboxamides have been identified as dual inhibitors of EGFR and CDK2, leading to cell cycle arrest and apoptosis.[3][4] Compound 5e, for example, displayed significant anti-CDK2 activity, being 1.5-fold more active than the reference dinaciclib.[3]
2. Tubulin Polymerization Inhibition: Several classes of indole derivatives, including indole-2-carboxamides, have been identified as inhibitors of tubulin polymerization.[8][9][10] By disrupting microtubule dynamics, these compounds interfere with mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
3. Induction of Apoptosis: A common outcome of treatment with effective indole-2-carboxamides is the induction of programmed cell death, or apoptosis. This is often evidenced by the modulation of apoptotic markers such as caspases (3, 8, and 9), Cytochrome C, Bax, and Bcl2.[3][4]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments cited in the evaluation of indole-2-carboxamides.
General Synthesis of Indole-2-Carboxamide Derivatives
A common synthetic route involves the coupling of an indole-2-carboxylic acid with a desired amine.[2]
-
Activation: Dissolve the indole-2-carboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for approximately 30 minutes to form the active ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with water and brine, dried, and concentrated to yield the crude product, which is then purified by chromatography.[2]
Alternatively, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used as a coupling agent in the presence of DIPEA in dichloromethane (DCM).[7]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives and a vehicle control.
-
Incubate for a further 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory effect of the compounds on specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the mixture at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the kinase activity, which is often determined by quantifying the amount of ADP produced.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[6]
-
Treat cells with the indole-2-carboxamide derivative for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is then determined.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for evaluating indole-2-carboxamides.
Caption: Targeted signaling pathways of indole-2-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ethyl 5-chloroindole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various Ethyl 5-chloroindole-2-carboxylate derivatives. The data presented is compiled from recent studies and is intended to aid in the evaluation of these compounds as potential therapeutic agents. This document summarizes key experimental findings and provides detailed protocols for the cited assays.
Antiproliferative Activity
A recent study investigated a series of novel 5-chloro-indole-2-carboxylate derivatives for their ability to inhibit cancer cell growth, specifically targeting the EGFR and BRAF kinase pathways, which are often dysregulated in various cancers.[1][2] The antiproliferative activity was assessed using the MTT assay, and the half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) were determined for several compounds against a panel of cancer cell lines.
Table 1: Antiproliferative and Enzyme Inhibition Data for this compound Derivatives [1][2]
| Compound ID | Modification | Mean GI50 (nM) (Four Cancer Cell Lines) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |
| 3a | Phenethylamino at C3 | 35 | 89 | 75 |
| 3b | 4-(pyrrolidin-1-yl)phenethylamino at C3 | 31 | 78 | 71 |
| 3c | 4-(piperidin-1-yl)phenethylamino at C3 | 42 | 85 | 79 |
| 3d | 4-(2-methylpyrrolidin-1-yl)phenethylamino at C3 | 29 | 72 | 68 |
| 3e | 3-(piperidin-1-yl)phenethylamino at C3 | Not Reported | 68 | 65 |
| Erlotinib | Reference Drug | Not Reported | 80 | >100 |
| Vemurafenib | Reference Drug | Not Reported | Not Reported | 25 |
Note: The four cancer cell lines used for the GI50 determination were not specified in the abstract.
Antimicrobial and Antibiofilm Activity
The antimicrobial potential of chloroindole derivatives has been explored against uropathogenic Escherichia coli (UPEC). These studies highlight the ability of these compounds to not only inhibit bacterial growth but also to interfere with virulence factors such as biofilm formation.[3]
Table 2: Antimicrobial Activity of Chloroindole Derivatives against Uropathogenic Escherichia coli [3]
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition at 20 µg/mL (%) |
| 4-chloroindole | 75 | ~67 |
| 5-chloroindole | 75 | ~67 |
| 5-chloro-2-methyl indole | 75 | ~67 |
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.[4]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting cell viability against compound concentration.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multi-channel pipette
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways targeted by these derivatives and a general workflow for their in vitro evaluation.
Caption: EGFR/BRAF signaling pathway and points of inhibition by indole derivatives.
Caption: Simplified GSK-3β signaling pathway and inhibition by indole derivatives.
Caption: General experimental workflow for the in vitro testing of indole derivatives.
Comparison with Alternatives
While this compound derivatives show promise, it is important to consider them in the context of other established and emerging therapeutic agents.
-
Anticancer Alternatives: The landscape of anticancer drugs is vast and includes chemotherapy agents, targeted therapies (e.g., other kinase inhibitors, monoclonal antibodies), and immunotherapies.[7][8] For instance, in the realm of kinase inhibitors, compounds with different core scaffolds such as quinazolines (e.g., Gefitinib, Erlotinib) and pyrimidines (e.g., Imatinib) have been successfully developed. The key advantage of novel indole derivatives would be a potentially different side-effect profile, improved efficacy against resistant mutations, or a novel mechanism of action.
-
Antimicrobial Alternatives: The challenge of antimicrobial resistance necessitates the development of new classes of antibiotics.[9][10] Alternatives to indole-based antimicrobials include established classes like beta-lactams, macrolides, and fluoroquinolones, as well as newer agents like oxazolidinones (e.g., Linezolid) and lipopeptides (e.g., Daptomycin). The potential of indole derivatives lies in their possible novel mechanisms of action that could be effective against multi-drug resistant strains. Some studies have also shown that indole derivatives can act synergistically with existing antibiotics, potentially revitalizing their efficacy.[9][11]
Conclusion
The in vitro data currently available suggests that this compound derivatives are a versatile scaffold with promising antiproliferative and antimicrobial activities. The ability to modify the core structure allows for the fine-tuning of activity against specific targets. Further research, including in vivo studies and broader toxicity profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds. This guide serves as a starting point for researchers interested in exploring the further development of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Ethyl 5-chloroindole-2-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative framework for validating the structure of Ethyl 5-chloroindole-2-carboxylate, a versatile building block in medicinal chemistry. By comparing its spectroscopic and spectrometric data with its non-chlorinated analog, Ethyl indole-2-carboxylate, this guide offers a clear methodology for structural verification.
Spectroscopic and Spectrometric Data Comparison
The introduction of a chlorine atom at the 5-position of the indole ring induces predictable changes in the spectroscopic and spectrometric signatures of the molecule. The following table summarizes the key analytical data for both this compound and its parent compound, Ethyl indole-2-carboxylate.
| Parameter | This compound | Ethyl indole-2-carboxylate | Justification for Expected Differences |
| Molecular Formula | C₁₁H₁₀ClNO₂ | C₁₁H₁₁NO₂ | Addition of a chlorine atom and removal of one hydrogen atom. |
| Molecular Weight | 223.66 g/mol | 189.21 g/mol | The mass of a chlorine atom (approx. 35.45 u) replaces a hydrogen atom (approx. 1.01 u). |
| ¹H NMR (CDCl₃, 400 MHz) | H1 (NH): ~8.9 ppm (br s)H4: ~7.65 ppm (d, J ≈ 2.0 Hz)H6: ~7.25 ppm (dd, J ≈ 8.8, 2.1 Hz)H7: ~7.35 ppm (d, J ≈ 8.8 Hz)H3: ~7.10 ppm (s)OCH₂CH₃: ~4.40 ppm (q, J ≈ 7.1 Hz)OCH₂CH₃: ~1.40 ppm (t, J ≈ 7.1 Hz) | H1 (NH): 8.99 ppm (br s)H4: 7.68 ppm (d, J = 8.0 Hz)H7: 7.42 ppm (d, J = 8.4 Hz)H6: 7.30 ppm (t, J = 7.6 Hz)H5: 7.15 ppm (t, J = 7.4 Hz)H3: 7.13 ppm (s)OCH₂CH₃: 4.42 ppm (q, J = 7.2 Hz)OCH₂CH₃: 1.43 ppm (t, J = 7.2 Hz)[1] | The electron-withdrawing chloro group at C5 deshields adjacent protons, causing downfield shifts for H4 and H6. The coupling patterns of the aromatic protons are also altered due to the substitution. |
| ¹³C NMR (CDCl₃) | C=O: ~161 ppmC2: ~128 ppmC3: ~107 ppmC3a: ~129 ppmC4: ~122 ppmC5: ~126 ppmC6: ~125 ppmC7: ~112 ppmC7a: ~135 ppmOCH₂CH₃: ~61 ppmOCH₂CH₃: ~14 ppm | C=O: ~162 ppmC2: ~127 ppmC3: ~108 ppmC3a: ~127 ppmC4: ~122 ppmC5: ~121 ppmC6: ~125 ppmC7: ~112 ppmC7a: ~138 ppmOCH₂CH₃: ~61 ppmOCH₂CH₃: ~15 ppm | The carbon atom directly bonded to chlorine (C5) will experience a significant downfield shift. Other carbons in the benzene ring will also show altered chemical shifts due to the inductive and mesomeric effects of the chloro substituent. |
| FTIR (cm⁻¹) | N-H stretch: ~3300-3400C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2980-2850C=O stretch (ester): ~1700-1720C=C stretch (aromatic): ~1600-1450C-N stretch: ~1300-1200C-O stretch (ester): ~1250-1100C-Cl stretch: ~800-600 | N-H stretch: ~3300-3400C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2980-2850C=O stretch (ester): ~1700-1720C=C stretch (aromatic): ~1600-1450C-N stretch: ~1300-1200C-O stretch (ester): ~1250-1100 | The overall IR spectra are expected to be similar, with the most notable difference being the presence of a C-Cl stretching vibration in the fingerprint region for the chlorinated compound. |
| Mass Spec. (EI) | [M]⁺: m/z 223/225 (3:1 ratio)[M-C₂H₅O]⁺: m/z 178/180 | [M]⁺: m/z 189[M-C₂H₅O]⁺: m/z 144 | The molecular ion peak will be at a higher m/z value corresponding to the increased molecular weight. The presence of chlorine will result in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio. The fragmentation pattern, such as the loss of the ethoxy group, will also reflect the mass of the chlorinated indole core. |
Experimental Workflow for Structural Validation
The validation of the synthesized this compound follows a logical progression of analytical techniques. The workflow ensures that both the molecular formula and the specific arrangement of atoms are confirmed.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule and confirm the connectivity of the atoms.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation:
-
For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
For ESI-MS, a dilute solution in a polar solvent (e.g., methanol or acetonitrile) is infused into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺). In the case of this compound, look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio). Analyze the major fragment ions to support the proposed structure.
References
Comparison of catalytic systems for indole synthesis
A Comprehensive Guide to Catalytic Systems for Indole Synthesis
The synthesis of the indole nucleus remains a cornerstone of heterocyclic chemistry, driven by the prevalence of this motif in pharmaceuticals, natural products, and functional materials.[1] Over the years, a multitude of synthetic strategies have emerged, with catalytic methods taking center stage due to their efficiency and selectivity.[1][2] This guide provides a comparative overview of prominent catalytic systems for indole synthesis, presenting supporting data, experimental methodologies, and mechanistic diagrams to aid researchers in selecting the optimal system for their specific needs.
Transition-Metal Catalyzed Indole Synthesis
Transition-metal catalysis has revolutionized indole synthesis, offering mild reaction conditions and broad functional group tolerance.[3] Palladium, rhodium, ruthenium, and copper-based catalysts are among the most extensively studied.
Palladium Catalysis
Palladium catalysts are particularly versatile, facilitating various bond-forming reactions to construct the indole core.[3] Palladium-catalyzed methods often involve the cyclization of appropriately substituted anilines.[3]
A prominent strategy is the intramolecular cyclization of o-alkynylanilines. Different palladium sources, such as PdCl₂, Pd(OAc)₂, and Pd₂(dba)₃, have been employed, often in conjunction with ligands, to achieve high yields.[3] For instance, the nature of the palladium catalyst can influence the reaction pathway, leading to different products. In one study, the reaction of 2-N-unprotected-2-alkynylanilines with electron-poor alkenes yielded 2,3-disubstituted indoles with PdCl₂. In contrast, using Pd(OAc)₂/LiCl afforded N-alkylated-2-alkynylaniline derivatives.[3]
The Buchwald modification of the Fischer indole synthesis represents another significant application of palladium catalysis.[4] This approach involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate, which then undergoes the classic acid-catalyzed cyclization.[4][5] This method expands the scope of the Fischer synthesis to include a wider range of starting materials.[4]
// Nodes A [label="o-Haloaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Sonogashira\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="o-Alkynylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Indole", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Aryl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Hydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Buchwald-Hartwig\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="N-Arylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Acid-catalyzed\nCyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D [label="Pd Catalyst"]; D -> E [label="Pd Catalyst"]; E -> F; G -> I; H -> I; I -> J [label="Pd Catalyst"]; J -> K; K -> F; } .dot Caption: Palladium-catalyzed indole synthesis pathways.
Other Transition-Metal Catalysts
While palladium dominates the field, other transition metals have also proven effective. Ruthenium(II)-catalyzed skeletal editing of oxindoles with internal alkynes provides a novel route to indole derivatives.[6] Rhodium(III)-catalyzed C-H activation and intramolecular cyclization of nitrosoanilines and iodonium ylides have also been reported to produce N-alkyl indoles.[6] Copper catalysts have been used for the cyclization of 2-alkenylanilines to 3-substituted indoles, although stoichiometric amounts of the copper salt were often required for optimal yields.[2]
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][7]
Catalytic Systems
The reaction is typically catalyzed by Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, or Lewis acids such as ZnCl₂, AlCl₃, and BF₃.[4][7] The choice of acid catalyst can be crucial for the reaction's success.[8] Recently, a catalytic enantioselective version of the Fischer indole synthesis has been developed using a chiral, cyclic phosphoric acid as the catalyst, allowing for the synthesis of specific enantiomers of cyclopentane[b]indoles.[9]
// Nodes A [label="Phenylhydrazine + Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Enamine\n(Ene-hydrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="[2][2]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Aminoacetal (Aminal)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Elimination of NH3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Indole", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Formation"]; B -> C [label="Isomerization"]; C -> D [label="Protonation"]; D -> E; E -> F; F -> G; G -> H [label="Acid Catalysis"]; H -> I; } .dot Caption: Mechanism of the Fischer Indole Synthesis.
Homogeneous vs. Heterogeneous Catalysis
Both homogeneous and heterogeneous catalytic systems have been successfully applied to indole synthesis.
Homogeneous catalysts are in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[10] Many of the transition-metal catalyzed reactions discussed above employ soluble metal complexes and are thus examples of homogeneous catalysis.[2][3]
Heterogeneous catalysts , which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability.[10][11] An example is the use of platinum on carbon (Pt/C) for the hydrogenation of unprotected indoles to indolines in water, an environmentally friendly approach.[11]
Comparison of Catalytic Systems
The choice of a catalytic system depends on several factors, including the desired substitution pattern on the indole ring, the availability and cost of starting materials, and the desired reaction conditions.
| Catalytic System | Catalyst Examples | Typical Substrates | Key Advantages | Limitations |
| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂(CH₃CN)₂, Pd/C | o-Haloanilines, o-alkynylanilines, aryl hydrazones | High yields, broad functional group tolerance, versatile for C-C and C-N bond formation[3] | Cost of palladium, potential for metal contamination in the product |
| Fischer Indole Synthesis | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) | Phenylhydrazines, aldehydes, ketones | Readily available and inexpensive catalysts, well-established method[4][7] | Harsh acidic conditions may not be suitable for all substrates, fails with acetaldehyde[7] |
| Ruthenium-Catalyzed | Ru(II) complexes | Oxindoles, internal alkynes | Novel synthetic route, skeletal editing capabilities[6] | Less explored compared to palladium catalysis |
| Copper-Catalyzed | Cu(OAc)₂ | 2-Alkenylanilines | Lower cost compared to palladium | May require stoichiometric amounts of catalyst, steric hindrance can reduce yields[2] |
| Heterogeneous Pt/C | Platinum on Carbon | Unprotected indoles | Catalyst is easily separable and recyclable, environmentally friendly solvent (water)[11] | Typically used for reduction to indolines, not direct indole synthesis from acyclic precursors |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a generalized procedure for a palladium-catalyzed indole synthesis via Sonogashira coupling followed by cyclization, based on common practices in the literature.[3]
Synthesis of 2-Substituted Indoles via Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
Sonogashira Coupling: To a solution of N-tosyl-2-iodoaniline (1.0 mmol) and a terminal alkyne (1.2 mmol) in dry DMF (5 mL) is added 10% Pd/C (0.05 mmol), PPh₃ (0.1 mmol), and Et₃N (3.0 mmol). The mixture is heated at 110 °C for 3 hours.
-
Work-up and Cyclization: After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude intermediate is then subjected to cyclization conditions, which may involve heating with a base or a different catalytic system to afford the N-protected indole.
-
Deprotection: The protecting group (e.g., tosyl) is removed under appropriate conditions to yield the final 2-substituted indole.
// Nodes A [label="Reactant Mixing\n(o-Iodoaniline, Alkyne,\nCatalyst, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Heating and Reaction\n(e.g., 110 °C, 3h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reaction Work-up\n(Filtration, Solvent Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Cyclization Step", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Characterization\n(NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } .dot Caption: General experimental workflow for indole synthesis.
Conclusion
The field of indole synthesis is rich with a diverse array of catalytic systems. Transition-metal catalysis, particularly with palladium, offers remarkable versatility and efficiency for constructing substituted indoles.[3] The classic Fischer indole synthesis remains a powerful tool, now enhanced with catalytic enantioselective variants.[4][9] The choice between homogeneous and heterogeneous catalysis often involves a trade-off between activity/selectivity and catalyst recyclability.[10] By understanding the strengths and limitations of each system, researchers can make informed decisions to advance their work in drug discovery and materials science.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Indole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various substituted indole-2-carboxamide derivatives, supported by experimental data from recent studies. The information presented herein is intended to aid researchers in understanding the structure-activity relationships (SAR) and mechanisms of action of this promising class of compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of substituted indole-2-carboxamides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the IC50 values for representative compounds from various studies, highlighting the influence of different substitution patterns on their anticancer potency.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Thiazolyl-indole-2-carboxamides | ||||
| 6e | 4-hydroxybenzylidene hydrazone | MCF-7 | 4.36 | [1][2] |
| HCT-116 | 23.86 | [1][2] | ||
| HepG2 | 69.63 | [1][2] | ||
| A549 | 10.37 | [1][2] | ||
| 6i | 4-dimethylaminobenzylidene hydrazone | MCF-7 | 6.10 ± 0.4 | [1][2] |
| HCT-116 | 15.29 | [1][2] | ||
| HepG2 | 32.74 | [1][2] | ||
| A549 | 12.85 | [1][2] | ||
| 6q | 5-methoxyindole, 4-hydroxybenzylidene hydrazone | MCF-7 | 5.04 | [1] |
| HCT-116 | 18.67 | [1] | ||
| HepG2 | 10.33 | [1] | ||
| A549 | 12.47 | [1] | ||
| 6v | 5-methoxyindole, 4-dimethylaminobenzylidene hydrazone | MCF-7 | 6.49 ± 0.3 | [1] |
| HCT-116 | 67.51 | [1] | ||
| HepG2 | 8.24 | [1] | ||
| A549 | 11.76 | [1] | ||
| Doxorubicin | - | MCF-7 | 4.17 | [1] |
| Dasatinib | - | MCF-7 | 46.83 | [1] |
| Series 2: Indole-2-carboxamides with Phenethyl Moiety | ||||
| 5d | 5,7-dichloroindole, 4-morpholinophenethyl | MCF-7 | 1.10 | [3] |
| A549 | 1.20 | [3] | ||
| Panc-1 | 1.50 | [3] | ||
| HT-29 | 1.30 | [3] | ||
| 5e | 5-chloroindole, 2-methylpyrrolidin-1-yl phenethyl | MCF-7 | 0.80 | [3] |
| A549 | 0.95 | [3] | ||
| Panc-1 | 1.00 | [3] | ||
| HT-29 | 1.05 | [3] | ||
| 5h | 5,7-dichloroindole, 4-(4-methylpiperazin-1-yl)phenethyl | MCF-7 | 1.00 | [3] |
| A549 | 1.10 | [3] | ||
| Panc-1 | 1.30 | [3] | ||
| HT-29 | 1.20 | [3] | ||
| Doxorubicin | - | MCF-7 | 0.90 | [3] |
| Series 3: Tricyclic Indole-2-carboxamides | ||||
| 8f | N-(homopiperonyl) | DAOY (Medulloblastoma) | 3.65 (viability) | [4] |
| 9.91 (proliferation) | [4] | |||
| 9a | N-(adamantan-1-yl)methyl | KNS42 (Glioblastoma) | 8.25 (viability) | [5][6] |
| 9.85 (proliferation) | [6] | |||
| BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 (viability) | [5][6] | ||
| 7.44 (proliferation) | [5][6] | |||
| BT16 (Atypical Teratoid/Rhabdoid Tumor) | 1.81 (viability) | [5][6] | ||
| 6.06 (proliferation) | [5][6] | |||
| 12c | Benzimidazole-Indole Hybrid | KNS42 | 5.04 (viability) | [4] |
| 6.62 (proliferation) | [4] | |||
| WIN55,212-2 | - | KNS42 | 8.07 (proliferation) | [4] |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of substituted indole-2-carboxamides using the widely accepted MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Substituted indole-2-carboxamide compounds
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the indole-2-carboxamide derivatives in the growth medium. A typical concentration range is 0.1, 1, 10, and 100 µM.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel substituted indole-2-carboxamides.
Caption: Workflow for Synthesis and Cytotoxic Evaluation.
Proposed Signaling Pathway for Apoptosis Induction
Several studies suggest that potent indole-2-carboxamide derivatives induce apoptosis in cancer cells. This often involves the inhibition of key protein kinases and the activation of intrinsic apoptotic pathways.[1][3] The diagram below illustrates a simplified proposed signaling pathway.
Caption: Apoptosis Induction by Indole-2-carboxamides.
Conclusion
Substituted indole-2-carboxamides represent a versatile and potent class of cytotoxic agents. Structure-activity relationship studies have shown that modifications to the indole core, the carboxamide linker, and the terminal substituent can significantly impact their anticancer activity. Many of these compounds exert their effects through the inhibition of multiple protein kinases and the induction of apoptosis. The data and protocols presented in this guide offer a valuable resource for the ongoing research and development of indole-2-carboxamide-based cancer therapeutics. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted to fully realize their clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Reversing Resistance: A Comparative Analysis of Ethyl 5-chloroindole-2-carboxylate Derivatives in Drug-Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel Ethyl 5-chloroindole-2-carboxylate derivatives against drug-resistant cancer cell lines. This analysis is supported by experimental data from recent studies, offering insights into their potential as next-generation anticancer agents.
The development of resistance to conventional chemotherapy and targeted agents remains a significant hurdle in cancer treatment. This compound derivatives have emerged as a promising class of compounds with the potential to overcome these resistance mechanisms. This guide delves into their performance, comparing them with established anticancer drugs and outlining the experimental protocols used to evaluate their efficacy.
Quantitative Performance Analysis
The antiproliferative activity of several this compound derivatives has been evaluated against various cancer cell lines, including those harboring resistance-conferring mutations such as EGFR-T790M. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) and the mean growth inhibitory concentration (GI50) values. Lower values indicate higher potency.
A series of novel 5-chloro-indole-2-carboxylate derivatives (compounds 3a–e) have demonstrated significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM.[1][2][3] Notably, these compounds outperformed related pyrrolo[3,4-b]indol-3-ones (5a–c) and carboxylic acid derivatives (4a–c), highlighting the importance of the ethyl group at the second position of the indole nucleus for their anticancer action.[1]
Table 1: In Vitro Antiproliferative Activity (GI50, nM) of this compound Derivatives
| Compound | Panc-1 (Pancreatic) | MCF-7 (Breast) | HT-29 (Colon) | A-549 (Lung) | Mean GI50 |
| 3a | 38 | 30 | 41 | 31 | 35 |
| 3b | 33 | 28 | 35 | 28 | 31 |
| 3c | 45 | 39 | 48 | 36 | 42 |
| 3d | 40 | 35 | 42 | 35 | 38 |
| 3e | 31 | 26 | 32 | 27 | 29 |
| Erlotinib | 35 | 40 | 30 | 27 | 33 |
Data sourced from a study on the antiproliferative activity of new 5-chloro-indole-2-carboxylate derivatives.[1]
Compound 3e emerged as the most potent derivative with a mean GI50 of 29 nM, surpassing the efficacy of the established EGFR inhibitor, erlotinib (GI50 = 33 nM).[1] Specifically, compound 3b was more effective than erlotinib against the MCF-7 breast cancer cell line, with an IC50 value of 32 nM compared to 40 nM for erlotinib.[1]
Table 2: Inhibitory Activity (IC50) against Kinase Targets
| Compound | EGFR (wild-type) (nM) | EGFR (T790M) (nM) | BRAF (V600E) (nM) |
| 3a | 89 | Not Reported | >100 |
| 3b | 75 | Selective (8-fold) | 1.12 µM |
| 3c | 81 | Not Reported | >100 |
| 3d | 85 | Not Reported | >100 |
| 3e | 68 | Selective (8-fold) | 0.96 µM |
| Erlotinib | 80 | Not Reported | >100 |
| Vemurafenib | Not Reported | Not Reported | Potent Inhibitor |
Data compiled from studies on the inhibitory effects of 5-chloro-indole-2-carboxylate derivatives on key signaling kinases.[1][2][3]
The most potent derivatives, 3b and 3e , exhibited an 8-fold selectivity for the resistant EGFRT790M mutant over the wild-type EGFR.[2][3] Furthermore, all tested compounds (3a-e) showed higher anti-BRAFV600E activity than erlotinib, although they were less potent than the specific BRAF inhibitor, vemurafenib.[2] Compound 3e demonstrated the most potent activity against the LOX-IMVI melanoma cell line (BRAFV600E positive) with an IC50 value of 0.96 µM.[1]
While direct quantitative data on the efficacy of these specific this compound derivatives against cell lines overexpressing P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR), is not yet available, other indole derivatives have shown promise in reversing P-gp-mediated MDR.[4][5][6] This suggests a potential avenue for future investigation with the current series of compounds. One study noted that in silico predictions for some 5-chloro-indole-2-carboxamide derivatives indicated they could be substrates for P-gp, which might influence their intracellular accumulation.[7]
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the antiproliferative efficacy of the this compound derivatives.
Antiproliferative Assay (MTT Assay)
The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Human cancer cell lines (Panc-1, MCF-7, HT-29, and A-549) were seeded in 96-well plates at a density of 5 × 10^4 cells per well.
-
Cells were allowed to attach and grow for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2. Compound Treatment:
-
The test compounds were dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds were prepared in the culture medium.
-
The cells were treated with various concentrations of the test compounds and the reference drug (erlotinib).
-
The plates were incubated for 48 hours under the same conditions as cell seeding.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.
-
The plates were further incubated for 4 hours to allow the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT was carefully removed.
-
100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.
Visualizing the Mechanisms of Action
To better understand the biological context of the efficacy of these compounds, the following diagrams illustrate the targeted signaling pathways and the experimental workflow.
The primary mechanism of action for these this compound derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, particularly in drug-resistant phenotypes. The EGFR and BRAF pathways are critical for cell proliferation, survival, and differentiation. Mutations in these pathways can lead to constitutive activation and resistance to therapy.
References
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by natural N-alkylated indole alkaloid derivatives in KB-ChR-8-5 drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alkylated monoterpene indole alkaloid derivatives as potent P-glycoprotein inhibitors in resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole Synthesis: Established Protocols vs. Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Consequently, the development of efficient and versatile methods for its synthesis remains a critical area of chemical research. This guide provides an objective comparison of established, century-old indole synthesis protocols against modern, transition-metal-catalyzed approaches. The performance of these methods is benchmarked based on quantitative experimental data, including reaction yields, conditions, and substrate scope, supported by detailed experimental methodologies.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the synthesis of a representative indole derivative, 2-phenylindole, using both classic and modern methods. This allows for a direct and objective comparison of their respective efficiencies and reaction conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.25 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None (neat) | Reflux | Not Specified | Historically Low[1][2] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1][3] |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂ | DMF | 100 | 24 | ~85 (model study)[4] |
| Pd-Catalyzed C-H Activation | 2-Iodostyrene, Di-t-butyldiaziridinone | Pd(OAc)₂ | Dioxane | 100 | 12 | up to 90[5][6] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for benchmarking new indole synthesis methods against established protocols, a crucial process in advancing synthetic methodology.
Caption: Logical framework for benchmarking indole synthesis methods.
Signaling Pathways in Modern Indole Synthesis
Modern indole synthesis often relies on intricate catalytic cycles. The following diagram depicts a generalized palladium-catalyzed pathway, such as the Larock synthesis, involving C-H activation and C-N bond formation.
Caption: Generalized palladium catalytic cycle for indole synthesis.
Detailed Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This classic method involves the acid-catalyzed cyclization of a phenylhydrazone.[1][7]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (20 g, 0.167 mol) and phenylhydrazine (18 g, 0.167 mol) is combined in 60 ml of ethanol with a few drops of glacial acetic acid. The mixture is heated to boiling.[8] The resulting phenylhydrazone can be isolated as a white solid.
-
Step 2: Cyclization. The acetophenone phenylhydrazone is mixed with a catalyst, such as anhydrous zinc chloride (200 mol%).[9] The mixture is heated to 170-180°C. The reaction is typically complete within 15-25 minutes.[9] After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The crude product is then purified, often by recrystallization from ethanol, to yield 2-phenylindole.[1]
Bischler-Möhlau Indole Synthesis (Microwave-Assisted) of 2-Phenylindole
This modern adaptation of a classic synthesis utilizes microwave irradiation to improve yields and reaction times.[3]
-
Step 1: Formation of N-Phenacylaniline (optional one-pot variation). For a one-pot procedure, a 2:1 mixture of aniline and phenacyl bromide is used.[1]
-
Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds.[1][3] This solvent-free, solid-state reaction provides a rapid and environmentally friendly route to 2-phenylindole.[3] The product can be purified by column chromatography.
Larock Indole Synthesis of a Substituted Indole
This powerful palladium-catalyzed method allows for the synthesis of a wide variety of substituted indoles.[10]
-
General Procedure: An o-iodoaniline derivative, 2-5 equivalents of a disubstituted alkyne, a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl) are combined in a suitable solvent such as DMF.[10] The reaction mixture is heated, typically to around 100°C, for several hours. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Palladium-Catalyzed C-H Activation/Amination for Indole Synthesis
This cutting-edge approach involves the direct functionalization of C-H bonds, offering a highly efficient route to indoles.
-
General Procedure: A 2-iodostyrene and di-t-butyldiaziridinone are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., a phosphine ligand) in a solvent like dioxane.[6] The reaction is heated, and upon completion, the indole product is isolated and purified. This method is notable for its ability to form two C-N bonds in a single operation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 6. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. ijnrd.org [ijnrd.org]
- 9. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Ethyl 5-Chloroindole-2-carboxylate: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Ethyl 5-chloroindole-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[5][6][7]
-
Waste Identification and Classification :
-
This compound should be classified as a hazardous chemical waste.
-
Specifically, it should be treated as a halogenated organic compound. This is a critical step as the disposal methods for halogenated and non-halogenated waste streams differ significantly.[7]
-
-
Waste Segregation :
-
Container Labeling :
-
As soon as waste is added to the container, it must be clearly labeled.[5][7] The label must include:
-
-
Waste Storage :
-
Disposal of Contaminated Materials :
-
Disposal of Empty Containers :
-
An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[7][10]
-
The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.[7][10]
-
Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7][10]
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 4792-67-0 | [4][11][12] |
| Molecular Formula | C11H10ClNO2 | [2][11][13] |
| Molecular Weight | 223.66 g/mol | [11][13] |
| Hazard Statements | H315, H319, H335 | [1][3][11] |
| Hazard Class (GHS) | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3) | [2][14] |
| Storage Temperature | 2°C - 8°C, keep dry | [11] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4792-67-0 this compound AKSci J96000 [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
- 11. 5-Chloroindole-2-carboxylic acid ethyl ester | 4792-67-0 | C-4600 [biosynth.com]
- 12. Ethyl 5-chloro-2-indolecarboxylate CAS#: 4792-67-0 [m.chemicalbook.com]
- 13. goldbio.com [goldbio.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 5-chloroindole-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 5-chloroindole-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][4] Take off contaminated clothing and wash it before reuse.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[4][6] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is required.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment (PPE) as detailed above.[1][4]
2. Handling:
-
Avoid direct contact with the skin and eyes.[7]
-
Avoid the formation of dust and aerosols during handling.[7]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4][6]
-
After handling, wash hands and any exposed skin thoroughly.[4]
3. Storage:
-
Keep the container tightly closed to prevent contamination and moisture ingress.[4][6][7] Recommended storage is at refrigerated temperatures (2°C - 8°C) and protected from light.[8]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][4][6][9] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][9] If skin irritation persists, get medical advice.[4] |
| Eye Contact | Immediately rinse the eyes cautiously with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][4][6] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][9] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[4][7]
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, and national regulations.[4][6] This should be done through a licensed professional waste disposal service.[7] Do not allow the product to enter drains or waterways.[1][7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 223.66 g/mol [8][10] |
| Melting Point | 166-168 °C[11] |
| Boiling Point | 375.0 °C[8] |
| Flash Point | 180.6 °C[8] |
| Appearance | Yellow to light brown crystalline powder[10][11] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. capotchem.com [capotchem.com]
- 8. 5-Chloroindole-2-carboxylic acid ethyl ester | 4792-67-0 | C-4600 [biosynth.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. goldbio.com [goldbio.com]
- 11. Ethyl 5-chloro-2-indolecarboxylate CAS#: 4792-67-0 [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
